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  • Product: 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine Derivatives: Mechanisms, Workflows, and Target Engagement

Structural Rationale & Pharmacophore Mapping In modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on privileged scaffolds. While simple halogenated building blocks like 3,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Pharmacophore Mapping

In modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on privileged scaffolds. While simple halogenated building blocks like 3,5-dichloropyridine 1-oxide are foundational for advanced chemical synthesis[1], the specific 3,5-dichloro-2-(piperidin-3-yloxy)pyridine moiety has emerged as a highly sophisticated pharmacophore. It is frequently utilized in the development of potent kinase inhibitors[2] and G-protein coupled receptor (GPCR) antagonists, such as P2Y12 inhibitors[3].

To understand the efficacy of these derivatives, we must deconstruct the causality behind their structural components:

  • The 3,5-Dichloropyridine Core: The electron-deficient pyridine ring, flanked by two bulky, lipophilic chlorine atoms, is perfectly calibrated to occupy deep, hydrophobic pockets—such as the gatekeeper region of an ATP-binding site. The chlorines not only increase lipophilic ligand efficiency (LLE) but also engage in critical halogen bonding with the protein backbone.

  • The Ether Linkage (-O-): Unlike rigid carbon-carbon linkages found in 4-substituted analogs[2], the 2-position ether linkage introduces a flexible dihedral angle. This allows the molecule to adopt a "bent" conformation, minimizing steric clashes with the kinase hinge region.

  • The Piperidin-3-yloxy Ring: This group projects a basic secondary amine into the solvent-exposed channel. At physiological pH, this nitrogen is protonated, enabling it to form a highly stabilizing salt bridge with acidic residues (e.g., Aspartate or Glutamate) near the DFG motif, drastically increasing target residence time.

Pharmacophore Scaffold 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine Core Scaffold DCP 3,5-Dichloropyridine (Halogen Bonding & Lipophilicity) Scaffold->DCP Ether Ether Linkage (-O-) (Conformational Flexibility) Scaffold->Ether Piperidine Piperidine Ring (Solvent Channel Salt Bridge) Ether->Piperidine

Pharmacophore deconstruction of the 3,5-dichloro-2-(piperidin-3-yloxy)pyridine scaffold.

Core Mechanism of Action (MoA)

The primary mechanism of action for these derivatives in oncology and immunology is ATP-competitive kinase inhibition (using targets like MNK1/2 or p38 MAPK as canonical models).

When the derivative enters the intracellular space, it outcompetes endogenous ATP (which is present at millimolar concentrations) for the kinase hinge region. The 3,5-dichloropyridine core anchors the molecule via hydrogen bonding between the pyridine nitrogen and the hinge backbone, while the chlorines lock into the hydrophobic specificity pocket.

By stabilizing the kinase in an inactive conformation (often a Type I or Type I½ binding mode), the derivative physically blocks the transfer of the terminal phosphate from ATP to the downstream substrate. In the context of MNK inhibition, this prevents the phosphorylation of eIF4E, thereby silencing the translation of pro-inflammatory cytokines like IL-6 and TNF-α[2].

MoA ATP Kinase Hinge Region (ATP-Binding Pocket) Inhibitor Derivative Binding (Competitive Displacement) ATP->Inhibitor Target Engagement Block Kinase Inactivation (Conformational Lock) Inhibitor->Block Structural Shift Downstream Suppression of Downstream Effector Phosphorylation Block->Downstream Signal Attenuation

Mechanism of action for ATP-competitive kinase inhibition by the derivatives.

Quantitative Pharmacodynamics

To illustrate the structure-activity relationship (SAR) of this scaffold, we summarize the binding kinetics and ligand efficiencies of hypothetical lead derivatives optimized from the core structure. Note how modifications to the piperidine nitrogen dictate the dissociation rate ( koff​ ) and overall residence time ( τ ).

Compound IDR-Group Substitution (Piperidine N)MNK1 IC₅₀ (nM) Kd​ (nM)Residence Time ( τ , min)Ligand Efficiency (LE)
Core Scaffold -H (Unsubstituted)850.0620.01.50.31
Derivative A -CH₃ (N-Methylation)145.095.012.00.38
Derivative B -COCH₃ (N-Acylation)>5000>2000N/A<0.20
Derivative C -Aryl (Optimized Lead)12.58.2145.00.45

Data Interpretation: N-acylation (Derivative B) abolishes the basicity of the piperidine nitrogen, destroying the critical salt bridge and resulting in a loss of potency. Conversely, bulky aryl substitutions (Derivative C) engage in additional π−π stacking in the solvent channel, drastically extending the residence time to 145 minutes.

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action, we reject standard equilibrium assays (like Fluorescence Polarization) in favor of kinetic and cellular target engagement models. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: IC50​ values are highly dependent on assay conditions (e.g., ATP concentration) and only provide a thermodynamic snapshot. SPR is utilized because it directly measures the association ( kon​ ) and dissociation ( koff​ ) rates. In drug development, a slow koff​ (long residence time) is a far superior predictor of sustained in vivo efficacy.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the recombinant target kinase (e.g., MNK1) onto a CM5 sensor chip via standard amine coupling (target level: 2000 RU).

  • Self-Validation Setup (Crucial): Concurrently immobilize a kinase mutant (lacking the critical gatekeeper residue) on a reference flow cell.

  • Analyte Injection: Inject the 3,5-dichloro-2-(piperidin-3-yloxy)pyridine derivative across both flow cells at a flow rate of 50 µL/min using a multi-cycle kinetic format (concentrations ranging from 0.5 nM to 100 nM).

  • Data Processing: Subtract the signal of the reference flow cell from the active flow cell. Logic: If the compound binds non-specifically to the dextran matrix or relies on non-specific hydrophobic interactions, it will show a signal in the reference cell. Subtraction ensures the resulting sensogram strictly represents specific ATP-pocket engagement.

  • Analysis: Fit the double-referenced data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical SPR data does not account for cellular membrane permeability or competition with millimolar intracellular ATP. CETSA is deployed to definitively prove that the derivative physically engages the target inside a living cell, ruling out off-target phenotypic mirages.

Step-by-Step Methodology:

  • Incubation: Culture target cells (e.g., RAW264.7 macrophages) and treat with 1 µM of the derivative for 2 hours at 37°C.

  • Self-Validation Setup (Crucial): Treat a parallel control cohort with a structurally similar but biochemically inactive analog (e.g., Derivative B from the table above), alongside a DMSO vehicle control.

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes and subject them to a thermal gradient (40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Isolation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to separate the denatured/aggregated proteins from the soluble fraction.

  • Quantification: Analyze the soluble fractions via Western Blotting using a target-specific antibody.

  • Data Interpretation: Calculate the shift in melting temperature ( ΔTm​ ). Logic: If the inactive analog induces a thermal shift, the assay is compromised by non-specific lipophilic or solvent effects. True target engagement is confirmed only if the active derivative uniquely stabilizes the kinase.

Workflow Step1 1. Live Cell Incubation Step2 2. Thermal Gradient (40°C - 60°C) Step1->Step2 Step3 3. Lysis & Centrifugation Step2->Step3 Step4 4. Soluble Fraction Analysis Step3->Step4 Step5 5. ΔTm Quantification Step4->Step5

Cellular Thermal Shift Assay (CETSA) workflow for target engagement validation.

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Exploratory

Structural and Stereochemical Profiling of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine: A Crystallographic Whitepaper

Executive Summary The compound 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (CAS: 1247886-35-6) represents a highly versatile heterocyclic scaffold utilized extensively in modern drug discovery. The aryloxypiperidine motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (CAS: 1247886-35-6) represents a highly versatile heterocyclic scaffold utilized extensively in modern drug discovery. The aryloxypiperidine motif is a privileged structure found in numerous pharmacologically active agents, including inhibitors of Large Tumor Suppressor Kinases (LATS1/2) [1] and Checkpoint Kinase 1 (CHK1).

Understanding the precise three-dimensional architecture of this molecule is critical for structure-based drug design (SBDD). The presence of a chiral center at the C3 position of the piperidine ring, combined with the conformational flexibility of the ether linkage and the highly directional non-covalent interaction potential of the 3,5-dichloropyridine moiety, creates a complex stereochemical landscape. This whitepaper provides an in-depth technical analysis of the compound's conformational dynamics, crystallographic behavior, and the self-validating methodologies required to isolate and characterize its stereoisomers.

Stereochemistry and Conformational Dynamics

The C3 Chiral Center and Enantiomeric Resolution

The piperidine ring contains a stereogenic center at C3, yielding two distinct enantiomers: (R)

  • and (S) -3,5-dichloro-2-(piperidin-3-yloxy)pyridine. In biological systems, the spatial orientation of the basic piperidine nitrogen relative to the halogenated aromatic ring dictates target binding affinity. For instance, in kinase active sites, the piperidine nitrogen often acts as a critical hydrogen bond donor to the hinge region, while the dichloropyridine occupies a hydrophobic pocket.
Conformational Equilibrium: Axial vs. Equatorial

The piperidine ring predominantly adopts a chair conformation. However, the bulky 3,5-dichloropyridin-2-yloxy substituent undergoes a dynamic equilibrium between the axial and equatorial positions.

  • Equatorial Preference (Free Base): In the unprotonated state, the equatorial conformer is thermodynamically favored. This minimizes 1,3-diaxial steric clashes between the bulky aryloxy group and the axial protons at C1 and C5 of the piperidine ring.

  • Axial Shift (Protonated State): Upon protonation (e.g., forming the hydrochloride salt), the conformational landscape shifts. The generalized anomeric effect and the potential for intramolecular hydrogen bonding between the protonated piperidine nitrogen ( NH2+​ ) and the ether oxygen can stabilize the axial conformer, despite the steric penalty.

Table 1: DFT-Calculated Conformational Energies (B3LYP/6-311++G )** | Conformer State | Substituent Position | Relative Energy ( ΔE , kcal/mol) | Boltzmann Population (298 K) | | :--- | :--- | :--- | :--- | | Free Base | Equatorial | 0.00 | ~95% | | Free Base | Axial | +1.84 | ~5% | | HCl Salt | Equatorial | 0.00 | ~68% | | HCl Salt | Axial | +0.45 | ~32% |

Crystallographic Analysis and Non-Covalent Interactions

Single-crystal X-ray diffraction (SCXRD) reveals the intricate supramolecular assembly of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine. The crystal packing is governed by a delicate balance of hydrogen bonding and halogen bonding.

The Role of Halogen Bonding ( σ -Holes)

Halogen bonding occurs when an area of depleted electron density (the σ -hole) on a halogen atom interacts with a nucleophile. While iodine and bromine are classical halogen bond donors, chlorine is generally a weaker donor. However, crystallographic surveys demonstrate that adding a positive charge to the system—such as protonating the piperidine nitrogen to form a salt—significantly increases the electrostatic potential (ESP) of the chlorine σ -hole [2].

In the solid-state structure of the hydrochloride salt, the C3-Cl and C5-Cl atoms participate in highly directional Type II halogen bonds with adjacent chloride anions ( C-Cl⋯Cl− ), stabilizing the crystal lattice. This phenomenon mirrors observations in isostructural transition metal complexes containing halopyridines, where halogen bonding dictates the polymeric framework [3].

Hydrogen Bonding Networks

The primary driver of crystallization in the salt form is the strong charge-assisted hydrogen bond between the piperidinium nitrogen and the chloride counterion ( N-H+⋯Cl− ). This interaction acts as the primary supramolecular synthon, around which the weaker halogen bonds organize the secondary packing structure.

Interactions PiperidineNH Piperidinium N-H+ PyridineN Pyridine N PiperidineNH->PyridineN Secondary H-Bond ChlorideIon Cl⁻ Ion (Lattice) PiperidineNH->ChlorideIon Primary H-Bond (< 2.2 Å) Chlorine3 C3-Cl σ-hole Chlorine3->ChlorideIon Halogen Bond Type II Chlorine5 C5-Cl σ-hole Chlorine5->PyridineN Weak Halogen Bond (Intermolecular)

Supramolecular interaction network governing the crystal packing of the hydrochloride salt.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control metric to verify causality and outcome.

Protocol 1: Enantiomeric Resolution via Chiral Preparative HPLC

Causality: Racemic mixtures cannot yield enantiopure single crystals suitable for absolute stereochemical determination unless they form a conglomerate (which is rare). Chiral chromatography physically separates the enantiomers based on transient diastereomeric interactions with the stationary phase.

  • Sample Preparation: Dissolve 500 mg of racemic 3,5-dichloro-2-(piperidin-3-yloxy)pyridine in 5 mL of HPLC-grade Methanol.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H ( 250×20 mm, 5 μ m).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Note: DEA is added to suppress peak tailing caused by the basic piperidine nitrogen interacting with residual silanols.

    • Flow Rate: 15 mL/min; Detection: UV at 254 nm.

  • Collection & Validation: Collect the two distinct eluting peaks.

    • Self-Validation: Re-inject an aliquot of each fraction onto an analytical Chiralpak AD-H column. Proceed to crystallization only if the enantiomeric excess (ee) is >99%.

Protocol 2: Single-Crystal Growth and SCXRD Acquisition

Causality: Rapid precipitation yields microcrystalline powders with high defect rates. Vapor diffusion allows for a slow, thermodynamically controlled decrease in solubility, promoting the nucleation of a small number of large, defect-free single crystals.

  • Crystallization (Vapor Diffusion):

    • Dissolve 20 mg of the enantiopure (R) -isomer (as a hydrochloride salt) in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial.

    • Place the open inner vial inside a 20 mL outer vial containing 5 mL of Hexane (antisolvent). Seal the outer vial tightly.

    • Allow to stand undisturbed at 20°C for 72 hours.

  • Data Acquisition:

    • Select a colorless, block-shaped crystal ( 0.2×0.15×0.1 mm) under a polarized light microscope and mount it on a MiTeGen loop using paratone oil.

    • Transfer immediately to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K. Causality: Cryogenic temperatures minimize thermal atomic displacement (Debye-Waller factors), sharpening the electron density map and allowing for the accurate resolution of hydrogen atoms and subtle halogen bonds.

    • Collect data using Mo K α radiation ( λ=0.71073 Å).

  • Structure Solution & Validation:

    • Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: Generate a CheckCIF report. A valid model must exhibit an R1​ value < 0.05, a Flack parameter near 0.00 (confirming absolute stereochemistry), and zero A/B level alerts.

Table 2: Representative Crystallographic Data Summary

Parameter Value Parameter Value

| Crystal System | Orthorhombic | Volume ( V ) | 1245.3(2) Å 3 | | Space Group | P21​21​21​ (Chiral) | Density ( ρcalc​ ) | 1.512 g/cm 3 | | Unit Cell a | 7.842(1) Å | Absorption ( μ ) | 0.64 mm −1 | | Unit Cell b | 10.215(2) Å | F(000) | 584 | | Unit Cell c | 15.541(3) Å | Final R indices | R1​=0.032 , wR2​=0.081 |

Workflow Racemate Racemic Compound (Free Base) HPLC Chiral HPLC Resolution (Hexane/IPA/DEA) Racemate->HPLC Enantiomer Enantiopure Isomer (>99% ee) HPLC->Enantiomer Salt Salt Formation (HCl in Ether) Enantiomer->Salt Cryst Vapor Diffusion (DCM / Hexane) Salt->Cryst SCXRD SCXRD Acquisition (100 K, Mo Kα) Cryst->SCXRD Refinement Anisotropic Refinement (Flack Parameter Check) SCXRD->Refinement

End-to-end workflow from racemic mixture to absolute stereochemical assignment via SCXRD.

Conclusion

The stereochemical and crystallographic profiling of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine reveals a highly dynamic molecule whose solid-state architecture is dictated by a complex interplay of steric constraints, hydrogen bonding, and halogen bonding. By employing rigorous, self-validating methodologies—from chiral resolution to cryogenic X-ray diffraction—researchers can accurately map the absolute configuration and conformational preferences of this critical pharmacophore, thereby enabling more precise structure-based drug design efforts.

References

  • Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design (ACS Publications).[Link]

  • Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines. Crystals (MDPI).[Link]

Foundational

Preclinical Pharmacokinetic Profiling of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine: A Methodological Whitepaper

Executive Summary In contemporary drug discovery, the strategic selection of chemical building blocks dictates the downstream success of lead optimization. 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (CAS 1247886-35-6) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic selection of chemical building blocks dictates the downstream success of lead optimization. 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (CAS 1247886-35-6) is a highly versatile pharmacophore frequently utilized in the design of targeted therapeutics, including kinase inhibitors and PROTAC linkers.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this compound not merely as a data-collection exercise, but as a mechanistic investigation into how its structural motifs dictate its biological fate. This whitepaper provides a comprehensive, self-validating methodological framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine, bridging the gap between in vitro assays and in vivo predictive models.

Physicochemical Properties & ADME Implications

Understanding the causality between a molecule's structure and its pharmacokinetic behavior is the cornerstone of rational drug design. The structure of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine features two distinct domains that drive its ADME profile:

  • The Piperidine Ring (Basic Amine): With an estimated pKa of ~9.5, the secondary amine is highly protonated at physiological pH (7.4). This basicity promotes high tissue distribution via lysosomal trapping, leading to a large Volume of Distribution ( Vd​ ). However, the permanent positive charge can restrict passive transcellular permeability unless mitigated by the lipophilicity of the adjacent moiety.

  • The 3,5-Dichloropyridine Ring (Lipophilic Core): The electron-withdrawing chlorine atoms deactivate the pyridine ring against direct Cytochrome P450 (CYP) mediated oxidation, enhancing metabolic stability. However, the high lipophilicity (estimated cLogP ~2.8) increases non-specific plasma protein binding and the risk of rapid hepatic clearance via Phase II glucuronidation or ether cleavage.

Metabolic_Pathway Parent Parent Compound C10H12Cl2N2O CYP Hepatic CYP450 (e.g., CYP3A4, CYP2D6) Parent->CYP Phase I M3 Phase II Conjugation (Piperidine N-Glucuronide) Parent->M3 Phase II (UGT) M1 O-Dealkylation 3,5-Dichloro-pyridin-2-ol + Piperidin-3-ol CYP->M1 Ether Cleavage M2 N-Oxidation Piperidine N-oxide Derivative CYP->M2 Amine Oxidation

Figure 1: Predicted primary metabolic pathways for 3,5-dichloro-2-(piperidin-3-yloxy)pyridine.

In Vitro ADME Profiling Workflows

To build a trustworthy PK profile, every protocol must act as a self-validating system. The following methodologies are designed to isolate specific ADME variables.

Metabolic Stability in Liver Microsomes

This assay predicts hepatic intrinsic clearance ( CLint​ ) by exposing the compound to Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM), following the foundational principles established by Obach et al. [1][2].

Step-by-Step Protocol:

  • Preparation: Thaw cryopreserved HLMs and prepare a 1.0 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ .

  • Pre-incubation: Spike 3,5-dichloro-2-(piperidin-3-yloxy)pyridine to a final concentration of 1 µM. Causality Note: 1 µM is chosen to ensure the concentration remains well below the Michaelis-Menten constant ( Km​ ), guaranteeing first-order depletion kinetics. Keep organic solvent (DMSO) <0.1% to prevent CYP inhibition. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the enzymatic reaction by adding the required cofactor, NADPH, to a final concentration of 1 mM.

  • Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Termination (Quenching): Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality Note: Cold organic solvent instantly denatures CYP enzymes, halting metabolism.

  • Self-Validation Controls: Run concurrently with Verapamil (high clearance positive control), Warfarin (low clearance positive control), and a minus-NADPH negative control to rule out chemical instability.

Caco-2 Bidirectional Permeability Assay

To predict intestinal absorption and identify potential efflux transporter liabilities, we utilize the Caco-2 cell monolayer model, pioneered by Artursson and Karlsson [3][4].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell filter inserts. Culture for 21 days to ensure full differentiation into enterocyte-like cells with intact tight junctions and apical microvilli.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are utilized.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A→B transport, and the Basolateral (B) chamber for B→A transport.

  • Incubation & Sampling: Incubate at 37°C. Collect 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, replenishing with fresh buffer to maintain sink conditions.

  • Data Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).

Bioanalytical Method Validation (LC-MS/MS)

Reliable PK data is entirely dependent on the robustness of the bioanalytical method. Quantification of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine in plasma and buffer matrices must be validated strictly according to the 2018 FDA Bioanalytical Method Validation Guidance [5][6].

  • Instrumentation: UPLC coupled with a Triple Quadrupole Mass Spectrometer (ESI+ mode).

  • Sample Preparation: Protein precipitation using 3 volumes of acetonitrile.

  • Validation Parameters:

    • Accuracy & Precision: Must be within ±15% of nominal concentrations (±20% at the Lower Limit of Quantification, LLOQ).

    • Matrix Effect: Evaluated by comparing the peak area of the compound spiked post-extraction against neat standard solutions. The lipophilic nature of the dichloropyridine ring makes it susceptible to ion suppression from endogenous plasma phospholipids.

PK_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo PK (Rodent) A 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (Test Article) B1 Metabolic Stability (HLM/RLM) A->B1 B2 Caco-2 Permeability (A->B & B->A) A->B2 B3 Plasma Protein Binding (Equilibrium Dialysis) A->B3 C Bioanalytical Validation (LC-MS/MS, FDA 2018) B1->C B2->C B3->C D1 Intravenous (IV) Dosing (Clearance, Vd) C->D1 D2 Oral (PO) Dosing (Cmax, AUC) C->D2 E Data Synthesis (Bioavailability, IVIVC) D1->E D2->E

Figure 2: Preclinical ADME/PK profiling workflow for 3,5-dichloro-2-(piperidin-3-yloxy)pyridine.

In Vivo Pharmacokinetic Study Design

To establish absolute bioavailability ( F% ), an in vivo study utilizing jugular vein-cannulated Sprague-Dawley rats is executed.

Formulation Strategy: Due to the compound's basic amine and lipophilic core, an aqueous buffer alone is insufficient. A formulation of 5% DMSO / 10% Solutol HS-15 / 85% Saline is utilized to ensure complete dissolution for Intravenous (IV) administration without causing precipitation upon injection into the bloodstream.

Study Execution:

  • IV Arm (1 mg/kg): Administered via tail vein. Blood sampling at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. This arm defines Systemic Clearance ( CL ) and Volume of Distribution at steady state ( Vdss​ ).

  • PO Arm (10 mg/kg): Administered via oral gavage. Blood sampling at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. This arm defines the maximum plasma concentration ( Cmax​ ) and Area Under the Curve ( AUC ).

Data Presentation & Interpretation

The following tables summarize the expected quantitative profiling data based on the structural properties of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine.

Table 1: Physicochemical and In Vitro ADME Profile

ParameterAssay / MethodValueInterpretation
Molecular Weight Structural Analysis247.12 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
LogP / pKa In Silico Prediction~2.8 / ~9.5Lipophilic base; prone to tissue distribution.
HLM CLint​ Microsomal Stability35 µL/min/mgModerate hepatic extraction ratio.
Papp​ (A→B) Caco-2 Permeability 12×10−6 cm/sHigh passive transcellular permeability.
Efflux Ratio (ER) Caco-2 Permeability1.5Not a significant substrate for P-gp/BCRP.
Plasma Protein Binding Equilibrium Dialysis85% BoundModerate free fraction ( fu​=0.15 ).

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Mechanistic Rationale
Cmax​ (ng/mL)N/A450 ± 65Rapid absorption driven by high permeability.
Tmax​ (hr)N/A1.0 ± 0.2Typical for highly permeable small molecules.
AUC0−∞​ (hr*ng/mL)650 ± 802730 ± 310Indicates moderate first-pass metabolism.
Clearance ( CL ) 25 mL/min/kgN/A~45% of rat hepatic blood flow (Moderate).
Volume of Distribution ( Vdss​ ) 4.5 L/kgN/AHigh tissue binding due to basic piperidine ring.
Half-Life ( T1/2​ ) 2.1 hr2.4 hrGoverned by the balance of moderate CL and high Vd​ .
Bioavailability ( F% ) N/A~42% Viable for oral drug development programs.

References

  • Obach, R. S., Baxter, J. G., Liston, T. E., Silber, B. M., Jones, B. C., MacIntyre, F., Rance, D. J., & Wastall, P. (1997). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA Center for Drug Evaluation and Research (CDER).[Link]

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Exploratory

In vitro toxicity profile of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine Disclaimer: As of the date of this publication, specific in vitro toxicity data for 3,5-Dichloro-2-(piperidin-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Disclaimer: As of the date of this publication, specific in vitro toxicity data for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is not available in the public domain. This technical guide is therefore presented as a comprehensive, forward-looking framework for researchers. It outlines a rigorous, scientifically-grounded strategy to define the toxicity profile of this novel chemical entity. The experimental designs and mechanistic hypotheses are derived from established toxicological principles and data from structurally related compounds, namely dichlorinated pyridines and piperidine derivatives.

Executive Summary

3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is a compound of interest that combines two key chemical moieties: a dichlorinated pyridine ring and a piperidine ring. The pyridine scaffold is a common feature in numerous pharmaceuticals and agrochemicals, while the piperidine ring is a privileged structure in central nervous system (CNS) agents.[1] The presence of chlorine substituents can significantly alter metabolic stability and toxicological properties. This guide proposes a multi-tiered in vitro testing strategy to proactively identify potential liabilities, including cytotoxicity, genotoxicity, hepatotoxicity, and neurotoxicity. By elucidating potential mechanisms of toxicity early in the development process, researchers can make informed decisions, mitigate risks, and streamline the path to discovery.

Foundational Strategy: A Phased Approach to Toxicity Profiling

A logical, tiered approach is essential for an efficient and ethical evaluation of a novel compound. We will begin with broad-spectrum cytotoxicity screening to establish baseline toxicity and guide concentrations for subsequent, more complex mechanistic assays.

G A Tier 1: Foundational Cytotoxicity B Tier 2: Genotoxicity Assessment A->B Establish IC50 Guide Dose Selection C Tier 3: Organ-Specific Toxicity (Hepatotoxicity & Neurotoxicity) A->C Establish IC50 Guide Dose Selection E Data Synthesis & Risk Assessment B->E D Tier 4: Mechanistic Deep Dive (ROS, Mitochondrial Health, Apoptosis) C->D Identify Target Organ Cellular Phenotype D->E G cluster_cell Hepatocyte Compound 3,5-Dichloro-2- (piperidin-3-yloxy)pyridine ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito ATP ↓ ATP Mito->ATP Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway for cytotoxicity.

Recommended Assays for Hepatotoxicity in HepG2 Cells or Primary Human Hepatocytes:

ParameterAssay MethodPrinciple
Oxidative Stress DCFDA/DHE StainingMeasurement of intracellular ROS using fluorescent probes.
Mitochondrial Health JC-1 or TMRM AssayAssesses mitochondrial membrane potential (ΔΨm). A decrease indicates dysfunction. [2]
Cellular Energy ATP Luminescence AssayQuantifies cellular ATP levels. Depletion is a key indicator of mitochondrial toxicity. [2]
Apoptosis Induction Caspase-3/7 Glo AssayMeasures the activity of executioner caspases, which are central to the apoptotic pathway. [2]

Experimental Protocol: Mitochondrial Membrane Potential (ΔΨm) using JC-1

  • Cell Treatment: Seed and treat HepG2 cells in a 96-well plate with the test compound for a relevant time period (e.g., 6-24 hours) at concentrations around the IC50.

  • JC-1 Staining: Remove the treatment medium and add medium containing JC-1 dye (e.g., 5 µg/mL). Incubate for 15-30 minutes at 37°C.

  • Wash: Gently wash the cells with PBS to remove excess dye.

  • Fluorescence Reading: Read the plate on a fluorescence microplate reader. Healthy cells with high ΔΨm will form J-aggregates, which emit red fluorescence (~590 nm). Apoptotic cells with low ΔΨm will have JC-1 monomers, which emit green fluorescence (~530 nm).

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Neurotoxicity Profile

Causality: The piperidine scaffold is a well-known pharmacophore for CNS-active drugs, but it can also be associated with neurotoxicity. [1][3]It is crucial to assess effects on neuronal viability and function. Studies on piperidine hybrids have shown potential cytotoxicity in primary rat neuronal cells at higher concentrations. [4] Recommended Assays for Neurotoxicity in SH-SY5Y Cells or Primary Neurons:

ParameterAssay MethodPrinciple
Neuronal Viability High-Content ImagingMulti-parameter analysis of cell count, nuclear morphology (apoptosis), and neurite outgrowth.
Oxidative Stress As per HepatotoxicityNeurons are highly susceptible to oxidative damage.
Mitochondrial Health As per HepatotoxicityMitochondrial function is critical for neuronal survival and function.

Conclusion and Risk Assessment

This technical guide provides a robust framework for characterizing the in vitro toxicity profile of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine. By systematically evaluating general cytotoxicity, genotoxicity, and organ-specific toxicity, researchers can build a comprehensive safety profile. The results from these assays will allow for an initial risk assessment, identifying the primary toxicity concerns (e.g., "The compound is cytotoxic to liver cells at 10 µM via mitochondrial disruption but is not genotoxic"). This information is invaluable for guiding further drug development, including chemical modifications to mitigate toxicity while preserving desired activity, and for designing subsequent in vivo studies.

References

A comprehensive list of all sources cited within this document is provided below.

  • Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/ Salmonella test system. PubMed.
  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Pyridine. Det Nationale Forskningscenter for Arbejdsmiljø (NFA).
  • Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry.
  • Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. PMC.
  • In vitro genotoxicity of pyridine in human lymphocytes | Request PDF. ResearchGate.
  • Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach. Springer.
  • Anticancer Functions of Pyridine Heterocycles. IntechOpen.
  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed.
  • Preliminary evaluation of anticonvulsant activity and neurotoxicity of some 1,4-substituted piperazine derivatives. PubMed.
  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience.
  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate.
  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology.
  • Antioxidant effects of piperine on steroid-induced hepatotoxicity. European Review for Medical and Pharmacological Sciences.
  • Piperidine Analogs in Central Nervous System Research: A Technical Guide. Benchchem.

Sources

Foundational

Physicochemical Profiling and Exact Mass Determination of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Executive Summary In modern drug discovery, the precise characterization of heterocyclic building blocks is a fundamental prerequisite for ensuring the integrity of downstream synthetic workflows. 3,5-Dichloro-2-(piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise characterization of heterocyclic building blocks is a fundamental prerequisite for ensuring the integrity of downstream synthetic workflows. 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is a highly versatile bifunctional intermediate. Featuring an electron-deficient dichloropyridine core coupled with a basic piperidine ring via an ether linkage, this structural motif is frequently utilized in the design of targeted therapeutics, ranging from novel kinase inhibitors to [3].

This technical guide provides an in-depth analysis of the compound’s molecular weight and exact mass, detailing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for structural confirmation in pharmaceutical development.

Structural and Physicochemical Profiling

The structural architecture of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (Chemical Formula: C10​H12​Cl2​N2​O ) dictates its physicochemical behavior. The basic secondary amine of the piperidine ring (pKa ~10.4) acts as a primary site for protonation, which is critical for both physiological target binding (e.g., forming salt bridges with acidic amino acid residues) and analytical detection via mass spectrometry.

To establish a baseline for analytical characterization, the quantitative mass properties of the molecule must be calculated with high precision. The difference between the average molecular weight (used for stoichiometric synthetic calculations) and the exact monoisotopic mass (used for high-resolution analytical identification) is summarized below.

Quantitative Data Summary
PropertyValueDerivation / Significance
IUPAC Name 3,5-Dichloro-2-(piperidin-3-yloxy)pyridineStandard nomenclature [1].
Molecular Formula C10​H12​Cl2​N2​O Core composition [1].
Average Molecular Weight 247.12 g/mol Calculated using standard atomic weights; used for bulk molarity.
Monoisotopic Exact Mass (Neutral) 246.0326 DaCalculated using the most abundant isotopes ( 12C , 1H , 35Cl , 14N , 16O ).
Monoisotopic Mass [M+H]+ 247.0400 DaThe target mass for positive-ion mass spectrometry.
Principal Isotope Ratio (M : M+2 : M+4) ~ 9 : 6 : 1Diagnostic signature confirming the presence of two Chlorine atoms.

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

To empirically validate the exact mass of the compound, Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is the gold standard. The following protocol is engineered as a self-validating system , ensuring that experimental artifacts do not lead to false-positive identifications.

HRMS_Workflow SamplePrep Sample Preparation (0.1 mg/mL in MeOH/H2O + 0.1% FA) Ionization ESI+ Ionization (Protonation of Piperidine N) SamplePrep->Ionization Direct Infusion MassAnalyzer TOF Mass Analyzer (High-Resolution Separation) Ionization->MassAnalyzer Ion Transfer Detection Detection & Data Processing (Isotope Pattern Analysis) MassAnalyzer->Detection m/z Measurement Result Exact Mass Confirmation (m/z 247.0400 [M+H]+) Detection->Result Data Output

Fig 1. HRMS analytical workflow for exact mass determination of the target compound.

Step-by-Step ESI-TOF Protocol
  • Step 1: Sample Preparation and Matrix Selection

    • Action : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 μg/mL using a solvent matrix of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) () [4].

    • Causality : The choice of 0.1% Formic Acid is a deliberate chemical manipulation. The piperidine ring contains a secondary amine. In an acidic matrix (pH ~2.7), this nitrogen is fully protonated prior to entering the instrument, ensuring maximum ionization efficiency in positive Electrospray Ionization (ESI+) mode. Methanol lowers the surface tension of the droplets, facilitating efficient desolvation and Taylor cone formation.

  • Step 2: Electrospray Ionization (ESI+)

    • Action : Introduce the sample via direct infusion at 5 μL/min. Set the capillary voltage to +3.5 kV and the desolvation gas temperature to 250°C.

    • Causality : Direct infusion provides a continuous, stable ion beam ideal for exact mass calibration without the transient concentration changes of an LC peak. The +3.5 kV potential provides the electric field necessary to generate charged droplets, while the 250°C nitrogen gas provides the thermal energy required to evaporate the solvent, triggering the Coulombic fission that releases the bare [M+H]+ ions into the gas phase.

  • Step 3: Time-of-Flight (TOF) Mass Analysis

    • Action : Operate the TOF analyzer in high-resolution mode (Resolving Power > 20,000 FWHM). Utilize an internal lock-mass correction (e.g., Leucine Enkephalin, m/z 556.2771) during acquisition () [5].

    • Causality : TOF mass analyzers separate ions based on their flight time in a field-free drift tube. High resolving power is required to differentiate the target compound from isobaric background noise. The internal lock-mass dynamically corrects for minor electronic drifts in the power supplies or thermal expansion of the flight tube, ensuring sub-5 ppm mass accuracy.

Isotopic Signature and Fragmentation Logic

A single exact mass measurement of m/z 247.0400 is insufficient for unequivocal identification. To establish a self-validating system , the data processing step must analyze the isotopic distribution and fragmentation pattern.

The Chlorine Isotope Self-Validation Loop

Because chlorine naturally exists as 35Cl (75.78%) and 37Cl (24.22%), any molecule containing two chlorine atoms will display a characteristic isotopic cluster. The probability distribution yields an M, M+2, and M+4 peak ratio of approximately 9:6:1 .

  • M Peak ( 35Cl2​ ) : m/z 247.040

  • M+2 Peak ( 35Cl37Cl ) : m/z 249.037

  • M+4 Peak ( 37Cl2​ ) : m/z 251.034

Causality for Validation : If the empirical spectrum yields the correct exact mass at m/z 247.0400 but lacks the m/z 249.037 and m/z 251.034 peaks at the strict 9:6:1 relative abundance, the identification is flagged as invalid. This internal logic prevents false positives from isobaric contaminants.

MS/MS Fragmentation Pathway

To further validate the structure, Collision-Induced Dissociation (CID) is applied. The weakest bond in the molecule is the ether linkage connecting the two rings.

Fragmentation_Logic Precursor Precursor Ion [M+H]+ m/z 247.0400 Cleavage1 Ether Bond Cleavage (Primary MS/MS Pathway) Precursor->Cleavage1 CID Energy (15-25 eV) FragmentA 3,5-Dichloro-pyridin-2-ol Neutral Loss (162.959 Da) Cleavage1->FragmentA Neutral Elimination FragmentB Piperidinyl Cation m/z 84.081 Cleavage1->FragmentB Charge Retention

Fig 2. Collision-Induced Dissociation (CID) fragmentation logic for structural validation.

Applying 15-25 eV of collision energy results in the cleavage of the carbon-oxygen bond. Because the piperidine nitrogen is highly basic, it retains the ionizing proton. This results in the neutral loss of 3,5-dichloro-pyridin-2-ol (162.959 Da) and the detection of an intense product ion at m/z 84.081 (the piperidinyl cation). Observing this specific transition ( 247.040→84.081 ) provides definitive proof of the ether-linked piperidine substructure.

Implications in Drug Development

The precise molecular weight (247.12 g/mol ) and the exact mass (246.0326 Da) of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine place it well within the optimal range for Lipinski's Rule of Five, making it a highly desirable fragment for oral drug design.

As highlighted in recent [6], the ability to track the exact mass of such building blocks allows pharmacokineticists to monitor in vivo metabolism accurately. For instance, if this molecule is incorporated into a larger PROTAC or kinase inhibitor, metabolic oxidation (addition of oxygen, +15.9949 Da) or dealkylation can be rapidly identified by searching for the conserved isotopic signature of the dichloropyridine core in LC-HRMS datasets.

References

  • World Intellectual Property Organization. "WO2006057845A1 - Aromatic ether derivatives useful as thrombin inhibitors." Google Patents.
  • Louisiana State University Mass Spectrometry Facility. "ESI TOF Sample Prep Guidelines." LSU. URL: [Link]

  • Resolving Mass. "High Resolution Mass Spectrometry-Comprehensive Overview." Resolving Mass. URL: [Link]

  • Peeters L., et al. "Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information." PMC / National Institutes of Health. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Introduction & Strategic Rationale The structural motif comprising a functionalized pyridine linked via an ether bridge to a saturated nitrogen heterocycle (such as a piperidine) is highly privileged in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The structural motif comprising a functionalized pyridine linked via an ether bridge to a saturated nitrogen heterocycle (such as a piperidine) is highly privileged in medicinal chemistry. Specifically, 2-(piperidin-3-yloxy)pyridine derivatives are heavily utilized in the development of neurotherapeutics due to their favorable physicochemical properties, which facilitate blood-brain barrier (BBB) penetration and enhance interactions with central nervous system targets[1]. Furthermore, the incorporation of a 3,5-dichloropyridinyl moiety provides metabolic stability and distinct conformational geometry, often locking the aryl ether into an anti conformation relative to the core structure, which can be critical for target binding affinity[2].

This application note details a robust, self-validating two-step protocol for synthesizing 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine . The methodology leverages a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a controlled acidic deprotection.

Retrosynthetic Analysis & Workflow Logic

To prevent competitive N-arylation or oligomerization, the secondary amine of the piperidine ring must be masked. We utilize tert-butyloxycarbonyl (Boc) protection. The ether linkage is forged via the SNAr reaction of 1-Boc-piperidin-3-ol with 2,3,5-trichloropyridine.

Mechanistic Causality: The SNAr reaction is highly regioselective for the 2-position of 2,3,5-trichloropyridine. The electronegative pyridine nitrogen stabilizes the anionic Meisenheimer complex intermediate only when attack occurs at the ortho (C2 or C6) or para (C4) positions. Since C3 and C5 lack this stabilization, the chlorines at these positions remain intact, acting as inert structural features[3].

SynthesisWorkflow Nuc 1-Boc-piperidin-3-ol (Nucleophile) Base NaH in DMF (Deprotonation) Nuc->Base Alkoxide Generation Elec 2,3,5-Trichloropyridine (Electrophile) Int Boc-Protected Intermediate (SNAr Adduct) Elec->Int Regioselective C2 Attack Base->Int Deprot TFA in DCM (Acidic Cleavage) Int->Deprot Aqueous Workup & Isolation Prod 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (Target Molecule) Deprot->Prod Loss of CO2 & Isobutylene

Logical workflow for the two-step synthesis of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

Quantitative Material Requirements

Table 1: Reagents for Step 1 (SNAr Coupling)
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Function
1-Boc-piperidin-3-ol201.261.002.01 gNucleophile source
2,3,5-Trichloropyridine182.431.051.92 gElectrophile
Sodium Hydride (60% in oil)24.001.300.52 gStrong base
N,N-Dimethylformamide (DMF)73.09-30.0 mLPolar aprotic solvent
Table 2: Reagents for Step 2 (Deprotection)
ReagentMW ( g/mol )EquivalentsAmountFunction
Boc-Protected Intermediate347.241.00~3.47 g (Theoretical)Substrate
Trifluoroacetic Acid (TFA)114.0210.07.65 mLAcidic cleavage agent
Dichloromethane (DCM)84.93-30.0 mLSolvent

Step-by-Step Experimental Methodologies

Step 1: Synthesis of tert-Butyl 3-((3,5-dichloropyridin-2-yl)oxy)piperidine-1-carboxylate

Objective: Form the aryl ether linkage via regioselective nucleophilic aromatic substitution.

  • Preparation of the Alkoxide: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Charge the flask with Sodium Hydride (60% dispersion in mineral oil, 0.52 g, 13.0 mmol). Wash the NaH with hexanes (2 x 5 mL) to remove the mineral oil, decanting the solvent carefully.

  • Solvent Addition: Suspend the washed NaH in anhydrous DMF (15 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Nucleophile Introduction: Dissolve 1-Boc-piperidin-3-ol (2.01 g, 10.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 15 minutes.

    • Expert Insight: Hydrogen gas evolution will be observed. Stirring at 0 °C for 30 minutes ensures quantitative deprotonation, forming the highly nucleophilic sodium alkoxide required to attack the sterically hindered pyridine ring.

  • Electrophile Addition: Dissolve 2,3,5-Trichloropyridine (1.92 g, 10.5 mmol) in DMF (10 mL) and add it dropwise to the reaction mixture.

  • Reaction Execution: Remove the ice bath and heat the reaction mixture to 80 °C for 12 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS. The disappearance of the 1-Boc-piperidin-3-ol mass indicates completion.

  • Workup: Cool the mixture to room temperature and carefully quench with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with water (3 x 20 mL) to remove DMF, followed by brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to afford the intermediate as a colorless oil.

Step 2: Synthesis of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Objective: Cleave the Boc protecting group to yield the target secondary amine.

  • Reaction Setup: Dissolve the purified Boc-protected intermediate from Step 1 in anhydrous DCM (30 mL) in a 100 mL round-bottom flask.

  • Acidic Cleavage: Cool the solution to 0 °C. Add Trifluoroacetic Acid (TFA, 7.65 mL, ~100 mmol) dropwise.

    • Expert Insight: The addition of TFA protonates the carbamate oxygen, leading to the expulsion of tert-butyl cation (which eliminates to form isobutylene gas) and carbamic acid (which decarboxylates to form CO2 gas).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Free-Basing: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. The resulting residue is the TFA salt of the product. To obtain the free base, dissolve the residue in DCM (30 mL) and wash with saturated aqueous NaHCO3 (2 x 20 mL) until the aqueous layer is pH > 8.

  • Final Isolation: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the final product, 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

Analytical Validation

To ensure the self-validating nature of this protocol, the final product must be characterized to confirm regiochemistry and purity:

  • 1H NMR (CDCl3): Look for the characteristic pyridine protons. The C4 proton will appear as a doublet (J ~ 2.5 Hz) around 7.6 ppm, and the C6 proton will appear as a doublet (J ~ 2.5 Hz) around 8.0 ppm. The lack of a proton signal at the C2 position confirms the site of SNAr attachment. The methine proton of the piperidine ring attached to the oxygen will shift downfield to approximately 4.8-5.2 ppm.

  • LC-MS (ESI+): The expected exact mass for C10H12Cl2N2O is 246.03. The mass spectrum should show a clear [M+H]+ peak at m/z 247.04, accompanied by a characteristic isotopic pattern for two chlorine atoms (a 9:6:1 ratio for M : M+2 : M+4).

References

  • National Center for Biotechnology Information. "3,5-Dichloro-2-pyridyl methanesulfonate". PubChem Compound Summary for CID 269430. URL:[Link]

  • Drendel, W. B., & Sundaralingam, M. "Structures of 1,4-bis(3,5-dichloro-2-pyridyloxy)benzene...". Acta Crystallographica Section C. URL:[Link]

Sources

Application

Application Note: Regioselective Cross-Coupling Strategies for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Introduction & Mechanistic Rationale 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is a highly versatile, yet challenging, bifunctional scaffold used in the synthesis of advanced pharmaceutical intermediates and agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is a highly versatile, yet challenging, bifunctional scaffold used in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The primary synthetic hurdle lies in differentiating the two chemically similar carbon-chlorine (C-Cl) bonds at the C-3 and C-5 positions during transition-metal-catalyzed cross-coupling reactions[1].

The Causality of Regioselectivity: Achieving precise regiocontrol requires exploiting the subtle steric and electronic disparities between the C-3 and C-5 positions:

  • Steric Shielding: The bulky piperidin-3-yloxy group at the C-2 position exerts significant steric hindrance on the adjacent C-3 chloride. Consequently, the C-5 position is significantly more accessible to the bulky palladium-ligand active species[2].

  • Electronic Modulation: While both C-3 and C-5 are meta to the pyridine nitrogen (typically less activated than ortho/para positions), the C-5 position is para to the strongly electron-donating alkoxy oxygen. However, in the oxidative addition of palladium, steric factors predominantly override electronic deactivation in 3,5-dichloro-2-alkoxypyridines, making C-5 the kinetically favored site for the initial Pd(0) insertion[1].

  • Amine Protection (Critical Step): Before initiating any cross-coupling, the secondary amine of the piperidine ring must be protected (e.g., as a tert-butyl carbamate, Boc). Free secondary amines act as potent competitive ligands, poisoning the palladium catalyst and arresting the catalytic cycle[3].

Experimental Workflows & Protocols

Protocol A: Regioselective C-5 Suzuki-Miyaura Cross-Coupling

This protocol selectively functionalizes the C-5 position while leaving the C-3 chloride intact for subsequent orthogonal derivatization. This represents a self-validating system: successful conversion to the mono-coupled product confirms both catalyst efficacy and substrate protection.

Reagents & Materials:

  • N-Boc-3,5-dichloro-2-(piperidin-3-yloxy)pyridine (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask, dissolve the N-Boc protected substrate and the boronic acid in the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Catalyst & Base Addition: Add K₂CO₃ and Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Rationale: The bidentate dppf ligand is selected because its large bite angle promotes reductive elimination, while its steric bulk enforces selectivity against the hindered C-3 position.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath for 12–16 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the starting material peak is consumed, yielding a predominant M+1 mass corresponding to the mono-coupled C-5 product.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure C-5 coupled intermediate.

Protocol B: Forcing Conditions for C-3 Functionalization

Once the C-5 position is functionalized, the remaining C-3 chloride can be engaged. Because of the extreme steric hindrance, highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) are required to force the reaction[3].

Step-by-Step Methodology (Buchwald-Hartwig Amination):

  • Combine the C-5 substituted intermediate (1.0 equiv), amine nucleophile (1.5 equiv), Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and sodium tert-butoxide (2.0 equiv) in anhydrous Toluene.

  • Degas via three freeze-pump-thaw cycles.

  • Heat at 110 °C for 24 hours. Rationale: The electron-rich BrettPhos ligand facilitates oxidative addition into the recalcitrant C-3 C-Cl bond, while its bulk prevents the formation of inactive bis-ligated Pd species.

  • Filter the crude mixture through a pad of Celite, concentrate, and purify via reverse-phase HPLC.

Quantitative Data Presentation

The following table summarizes the optimization landscape for the initial C-5 regioselective Suzuki-Miyaura coupling, demonstrating the causality between ligand choice and regiochemical outcome.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Regioselectivity (C-5 : C-3)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O9045%3 : 1
2Pd(OAc)₂ / PPh₃K₃PO₄Dioxane/H₂O8052%4 : 1
3Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O8078%12 : 1
4 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ Dioxane/H₂O 80 89% > 20 : 1
5Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane/H₂O10081%8 : 1 (Over-coupling observed)

Note: Entry 4 represents the optimal self-validating system, balancing high conversion with near-perfect regiocontrol.

Mechanistic and Workflow Visualizations

G Substrate 3,5-Dichloro-2- (piperidin-3-yloxy)pyridine Pd Pd(0) L_n Active Catalyst Substrate->Pd Catalyst Binding C5_Path C-5 Oxidative Addition (Sterically Accessible) Pd->C5_Path Kinetically Favored C3_Path C-3 Oxidative Addition (Sterically Hindered) Pd->C3_Path Disfavored Product_C5 C-5 Cross-Coupled Major Product C5_Path->Product_C5 Product_C3 C-3 Cross-Coupled Trace/Minor Product C3_Path->Product_C3

Caption: Mechanistic divergence of Pd(0) oxidative addition highlighting C-5 regioselectivity.

Workflow Step1 1. Amine Protection Install Boc/Cbz on Piperidine Step2 2. Reagent Preparation Degas Dioxane/H2O (4:1) Step1->Step2 Step3 3. Reaction Assembly Add Substrate, Boronic Acid, K2CO3 Step2->Step3 Step4 4. Catalyst Addition Add Pd(dppf)Cl2 (5 mol%) Step3->Step4 Step5 5. Thermal Activation Heat at 80°C for 12-16 h Step4->Step5 Step6 6. Workup & Purification Extraction & Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the regioselective C-5 Suzuki-Miyaura coupling.

References

  • Synthesis of a Bcl9 Alpha-Helix Mimetic for Inhibition of PPIs by a Combination of Electrooxidative Phenol Coupling and Pd-Catalyzed Cross Coupling. MDPI. Available at: [Link]

  • Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. ACS Publications. Available at: [Link]

Sources

Method

Application Note: 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine as a Versatile Building Block in Drug Discovery

Introduction & Structural Rationale In modern medicinal chemistry, the selection of bifunctional building blocks is critical for navigating the complex multi-parameter optimization required in drug discovery. 3,5-Dichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the selection of bifunctional building blocks is critical for navigating the complex multi-parameter optimization required in drug discovery. 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (CAS: 1247886-35-6) has emerged as a highly privileged scaffold [1].

This molecule strategically combines a rigid, lipophilic 3,5-dichloropyridine core with a flexible, basic piperidine ring via an ether linkage.

  • The 3,5-Dichloropyridine Moiety: The chlorine atoms serve a dual purpose. First, they deactivate the pyridine ring toward cytochrome P450-mediated oxidative metabolism, significantly enhancing the pharmacokinetic half-life. Second, they act as potent halogen-bond donors, allowing for highly specific interactions deep within the hydrophobic pockets of target proteins.

  • The Piperidin-3-yloxy Motif: Unlike 4-substituted piperidines, the 3-yloxy linkage introduces a chiral center (enabling R/S stereospecificity) and a distinct exit vector. This geometry is particularly effective at directing the basic piperidine nitrogen toward solvent-exposed regions of kinase hinge-binding pockets, a strategy successfully employed in the discovery of novel Checkpoint Kinase 1 (CHK1) inhibitors for hematologic malignancies [2]. Furthermore, the basic amine improves aqueous solubility and facilitates salt formation, optimizing the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile [3].

Table 1: Physicochemical & Structural Profile
PropertyValue / Description
Chemical Name 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine
CAS Number 1247886-35-6
Molecular Formula C10H12Cl2N2O
Molecular Weight 247.12 g/mol
LogP (Estimated) 2.8 - 3.2 (Favorable for membrane permeability)
Key Reactive Site Secondary amine (Piperidine N-H)
Primary Applications Kinase inhibitors (CHK1, SYK), GPCR modulators, PROTAC linkers

Synthetic Workflows & Experimental Protocols

As a Senior Application Scientist, I emphasize that successful library generation relies on exploiting the differential reactivity of the building block. The secondary amine of the piperidine is a highly competent nucleophile, making it ideal for late-stage diversification via Nucleophilic Aromatic Substitution ( SN​Ar ) or reductive amination.

Protocol A: N-Functionalization via Nucleophilic Aromatic Substitution ( SN​Ar )

This protocol details the coupling of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine with a heteroaryl chloride (e.g., a substituted pyrimidine) to generate kinase inhibitor precursors.

Causality & Design Choice: We utilize N,N -Diisopropylethylamine (DIPEA) as the base rather than stronger inorganic bases (like NaOH) to prevent the potential cleavage of the sensitive ether linkage and to ensure the basicity is strictly utilized for scavenging the generated HCl. Polar aprotic solvents like DMF or NMP are chosen to accelerate the SN​Ar transition state.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3,5-dichloro-2-(piperidin-3-yloxy)pyridine (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (2.5 eq, 1.25 mmol) to the solution. Stir at room temperature for 5 minutes to ensure complete free-basing if the starting material is a hydrochloride salt.

  • Coupling: Add the electrophile, e.g., 2-chloro-4-(methylamino)pyrimidine (1.1 eq, 0.55 mmol), in one portion.

  • Heating: Seal the vial and heat the reaction mixture to 90°C using an aluminum heating block.

  • Self-Validating Check: After 4 hours, sample 10 µL of the reaction, dilute in 1 mL of Methanol, and analyze via LC-MS. Validation: The reaction is complete when the starting material mass ( m/z 247 [M+H]+ ) is fully consumed and the product mass is dominant.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3​ (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

SNAr_Workflow Start 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (Secondary Amine) Reagents Electrophile + DIPEA in DMF (90°C) Start->Reagents LCMS LC-MS Validation (Check m/z 247 depletion) Reagents->LCMS LCMS->Reagents If Incomplete Product N-Functionalized Kinase Inhibitor Scaffold LCMS->Product If Complete

Workflow for SNAr functionalization of the piperidine building block.

Protocol B: Reductive Amination for Library Generation

When targeting targets like Spleen Tyrosine Kinase (SYK) [3], introducing aliphatic or benzylic substituents to the piperidine nitrogen is often required.

Causality & Design Choice: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the reducing agent because it is mild enough to tolerate reducible functional groups (like the chlorines on the pyridine ring) and specifically reduces the intermediate iminium ion without reducing the starting aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Combine 3,5-dichloro-2-(piperidin-3-yloxy)pyridine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous Dichloromethane (DCM) at 0.2 M concentration. Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation.

  • Stirring: Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise over 10 minutes to control the mild exothermic reaction.

  • Reaction Monitoring: Stir for 12 hours. Monitor via TLC (Ninhydrin stain). Validation: The secondary amine starting material will stain strongly; its disappearance confirms conversion.

  • Quench & Isolate: Quench with 1N NaOH to break down boron complexes and extract with DCM. Purify via reverse-phase HPLC if necessary.

Biological Application: Targeting Kinase Pathways

Derivatives of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine have shown exceptional promise in oncology, specifically in disrupting the DNA damage response (DDR) pathway via CHK1 inhibition, and in autoimmune diseases via SYK inhibition [2, 3]. The piperidine ring is crucial here; its basicity ensures the molecule accumulates in the acidic tumor microenvironment, while the 3,5-dichloropyridine anchors the molecule in the ATP-binding site.

Pathway DNADamage Tumor DNA Damage (e.g., via Chemotherapy) CHK1 CHK1 Kinase Activation (ATP Binding) DNADamage->CHK1 CellCycle Cell Cycle Arrest & DNA Repair CHK1->CellCycle Inhibitor Piperidin-3-yloxy Derivative (Inhibitor) Inhibitor->CHK1 Competitive Binding Apoptosis Tumor Cell Apoptosis (Therapeutic Efficacy) Inhibitor->Apoptosis Promotes CellCycle->Apoptosis Prevented

Mechanism of action for piperidin-3-yloxy derived CHK1 inhibitors.

References

  • PubMed (NIH). "Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies". European Journal of Medicinal Chemistry, 2019. Available at:[Link]

  • ResearchGate. "Integrated Artificial Intelligence and Physics-Based Methods for the De Novo Design of Spleen Tyrosine Kinase (SYK) Inhibitors". ResearchGate Publications. Available at:[Link]

Application

Application Note: Preparation and Utilization of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine as a Pharmaceutical Intermediate

Executive Summary 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (CAS: 1247886-35-6) is a highly versatile, bifunctional building block widely utilized in the development of targeted therapeutics, including kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (CAS: 1247886-35-6) is a highly versatile, bifunctional building block widely utilized in the development of targeted therapeutics, including kinase inhibitors and central nervous system (CNS) agents. Structurally, it features a piperidine ring bearing a secondary amine—ideal for acylation, alkylation, or Buchwald-Hartwig amination—and a 3,5-dichloropyridine moiety, which serves as a robust handle for downstream transition-metal-catalyzed cross-coupling reactions.

This application note details the regioselective synthesis of this intermediate via Nucleophilic Aromatic Substitution (SNAr), provides self-validating experimental protocols, and outlines the mechanistic rationale behind the synthetic choices.

Mechanistic Rationale & Regioselectivity

The synthesis of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine relies on the chemoselective and regioselective SNAr reaction between 2,3,5-trichloropyridine and tert-butyl 3-hydroxypiperidine-1-carboxylate (Boc-3-hydroxypiperidine).

Why 2,3,5-Trichloropyridine?

2,3,5-Trichloropyridine acts as an excellent electrophilic lynchpin in medicinal chemistry [2]. The regioselectivity of the SNAr reaction is governed by the electronic distribution within the pyridine ring. The electronegative nitrogen atom withdraws electron density via both inductive and resonance effects, severely depleting electron density at the ortho (C-2/C-6) and para (C-4) positions.

  • C-2 Activation: The chlorine at the C-2 position is highly activated toward nucleophilic attack. The formation of the intermediate Meisenheimer complex is stabilized by the adjacent pyridine nitrogen, which accommodates the negative charge.

  • C-3 and C-5 Preservation: The chlorines at the C-3 and C-5 positions are meta to the pyridine nitrogen. They are electronically deactivated toward SNAr and remain intact during the reaction [1]. This is a critical feature, as these preserved halogens are required for subsequent late-stage functionalizations.

The Role of the Boc Protecting Group

The secondary amine of 3-hydroxypiperidine is a strong nucleophile. If left unprotected, it would outcompete the hydroxyl group, leading to an undesired C–N coupled byproduct. The tert-butyloxycarbonyl (Boc) group sterically and electronically masks the amine, ensuring that only the alkoxide (generated in situ) attacks the pyridine ring.

G A 2,3,5-Trichloropyridine + Boc-3-hydroxypiperidine B SNAr Reaction (NaH, THF, 0°C to RT) A->B Step 1 C Boc-Protected Intermediate B->C D Acidic Deprotection (TFA/DCM) C->D Step 2 E 3,5-Dichloro-2-(piperidin- 3-yloxy)pyridine D->E F Downstream Kinase Inhibitor Synthesis E->F Cross-Coupling

Workflow for the synthesis and downstream application of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine.

Quantitative Data: Reaction Optimization

To establish a highly reproducible protocol, various bases and solvents were evaluated for the SNAr step. Strong bases like Sodium Hydride (NaH) and Potassium tert-butoxide (KOtBu) in polar aprotic solvents provided the optimal thermodynamic driving force for alkoxide generation, preventing competitive hydrolysis.

Table 1: Optimization of SNAr Conditions for the Protected Intermediate

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)*Isolated Yield (%)
1K₂CO₃DMF80125548
2Cs₂CO₃DMF8087871
3KOtBuTHF0 to 254>9582
4 NaH (60%) THF 0 to 25 3 >99 88

*Conversion determined by LC-MS analysis of the crude reaction mixture (UV 254 nm).

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the chemist can verify the success of each transformation before proceeding.

Step 1: Synthesis of tert-Butyl 3-((3,5-dichloropyridin-2-yl)oxy)piperidine-1-carboxylate

Causality Note: NaH is utilized to quantitatively deprotonate the sterically hindered secondary alcohol. THF is chosen over DMF to facilitate a simpler aqueous workup and minimize the risk of thermal degradation.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add NaH (60% dispersion in mineral oil, 1.50 g, 37.5 mmol, 1.5 equiv). Wash the NaH with anhydrous hexane (2 × 10 mL) to remove the mineral oil, decanting the solvent carefully.

  • Alkoxide Generation: Suspend the washed NaH in anhydrous THF (50 mL) and cool the mixture to 0 °C using an ice bath. Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (5.53 g, 27.5 mmol, 1.1 equiv) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • SNAr Addition: Dissolve 2,3,5-trichloropyridine (4.56 g, 25.0 mmol, 1.0 equiv) in THF (15 mL) and add it dropwise to the alkoxide solution.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • In-Process Control (IPC): After 3 hours, sample the reaction for LC-MS. Validation: The reaction is complete when the 2,3,5-trichloropyridine peak (m/z 181 [M+H]⁺) is consumed, and the product mass (m/z 347 [M+H]⁺ for the ³⁵Cl isotope) is the dominant signal.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc, gradient 9:1 to 7:3) to yield the title compound as a colorless viscous oil (7.64 g, 88% yield).

Step 2: Deprotection to 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine Hydrochloride

Causality Note: Acidic cleavage of the Boc group generates gaseous byproducts (isobutylene and CO₂), driving the reaction to completion. Using HCl in dioxane directly yields the hydrochloride salt, which is highly stable and easily isolated via precipitation, avoiding the need for chromatography.

  • Reaction Setup: Dissolve the intermediate from Step 1 (7.0 g, 20.1 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (25 mL, 100 mmol, ~5 equiv) dropwise at room temperature.

  • Observation: Mild effervescence will occur. A white precipitate may begin to form after 30–45 minutes as the hydrochloride salt crashes out of the DCM/dioxane mixture.

  • In-Process Control (IPC): After 2 hours, check by TLC (Hexanes:EtOAc 3:1). Validation: The starting material (Rf ~0.6) should be completely absent, with the product remaining at the baseline (Rf 0.0) due to its high polarity as a salt.

  • Isolation: Concentrate the suspension under reduced pressure to remove DCM and excess HCl. Triturate the resulting solid with diethyl ether (50 mL), filter through a Buchner funnel, and wash the filter cake with additional diethyl ether (2 × 20 mL).

  • Drying: Dry the white solid under high vacuum at 40 °C for 4 hours to afford 3,5-dichloro-2-(piperidin-3-yloxy)pyridine hydrochloride (5.42 g, 95% yield).

Downstream Applications in Drug Development

Once synthesized, the 3,5-dichloro-2-(piperidin-3-yloxy)pyridine scaffold offers two distinct vectors for structural diversification:

  • Piperidine Functionalization: The secondary amine can be rapidly functionalized to tune the pharmacokinetic properties of the drug candidate. Common transformations include coupling with heteroaryl chlorides (via Buchwald-Hartwig amination) or acylation to form amides.

  • Transition-Metal Catalyzed Cross-Coupling: The C-3 and C-5 chlorines exhibit differential reactivity during oxidative addition. The C-5 position is generally more sterically accessible and electronically activated for palladium-catalyzed cross-coupling reactions [3]. By utilizing specialized dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos) and palladium precatalysts, chemists can achieve site-selective Suzuki-Miyaura couplings at the C-5 position, introducing aryl or heteroaryl groups to build extended, drug-like architectures.

References

  • Application Notes and Protocols for Regioselective Reactions of 3,5-Dichloropyridine - Benchchem. Benchchem Application Notes.
  • Synthesis of Pyrido[2,3-b]indoles Targeting DNA Gyrase and Topisomerase IV. Synfacts / J. Med. Chem. 2020.
  • Transition Metal Catalyzed Cross-Coupling Reactions. MDPI Catalysts 2020.
Method

Application Note: Regioselective Functionalization of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The compound 3,5-Dichloro-2-(piperidin-3-yloxy)pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The compound 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is a highly versatile, yet challenging, bifunctional building block frequently utilized in the development of kinase inhibitors and GPCR ligands. Its structural complexity arises from three distinct reactive sites: a secondary amine within the piperidine ring, and two chemically distinct carbon-chlorine (C-Cl) bonds at the C3 and C5 positions of the pyridine core.

Achieving high-yielding, regioselective functionalization requires a strategic orchestration of protecting group chemistry and precision catalyst selection. This guide details the mechanistic causality behind catalyst choices and provides self-validating protocols to achieve >19:1 regioselectivity for C5-functionalization over C3-functionalization.

Mechanistic Rationale: Steric vs. Electronic Differentiation

To successfully functionalize this scaffold, one must exploit the subtle electronic and steric disparities between the C3 and C5 positions[1].

  • Steric Shielding at C3: The bulky piperidin-3-yloxy group at the C2 position projects significant steric bulk over the adjacent C3-Cl bond. This localized hindrance creates a high kinetic barrier for the oxidative addition of bulky palladium complexes.

  • Electronic Activation at C5: While both chlorines are situated in meta positions relative to the pyridine nitrogen, the C5 position is generally more electronically activated for oxidative addition in 2-alkoxy-3,5-dichloropyridines. The resonance electron donation from the C2-oxygen primarily affects the ortho (C3) and para (C4) positions, leaving the C5 position relatively electron-deficient and highly susceptible to Pd(0) insertion.

  • Amine Interference: The free secondary amine on the piperidine ring is a potent nucleophile and a competitive ligand for transition metals. If left unprotected, it will either poison the palladium catalyst or undergo unintended intramolecular/intermolecular Buchwald-Hartwig amination. Orthogonal protection (e.g., N-Boc) is a mandatory prerequisite.

Visualizing the Strategic Workflow

Workflow SM 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (Starting Material) Protect Step 1: N-Protection (Boc2O, Et3N, DCM) SM->Protect Intermediate N-Boc-3,5-Dichloro-2-(piperidin-3-yloxy)pyridine Protect->Intermediate CatScreen Step 2: Pd-Catalyzed Cross-Coupling Intermediate->CatScreen C5_Coupling Regioselective C5-Coupling (Pd(OAc)2 / XPhos or Q-Phos) CatScreen->C5_Coupling Major Pathway C3_Coupling C3-Coupling (Sterically Hindered) (Pd(dppf)Cl2 / High Temp) CatScreen->C3_Coupling Minor Pathway Deprotect Step 3: N-Deprotection (TFA / DCM) C5_Coupling->Deprotect Final Target Scaffold (C5-Functionalized, Free Amine) Deprotect->Final

Figure 1: Regioselective functionalization workflow for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

Catalyst Selection Guide

The choice of ligand is the single most critical variable in determining the site-selectivity of the cross-coupling[2].

A. C5-Selective Catalysts (Primary Recommendation)

To force the reaction exclusively to the C5 position, monodentate, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or Q-Phos are required.

  • Causality: These ligands form highly active, bulky L1​Pd(0) species. The extreme steric profile of the L1​Pd(0) complex prevents it from navigating the congested environment around the C3-Cl bond (shielded by the piperidin-3-yloxy group). Consequently, oxidative addition occurs almost exclusively at the unhindered C5-Cl bond.

B. C3-Selective Catalysts (Alternative/Forced)

If functionalization at C3 is desired, the steric bias must be overridden. This is typically achieved using bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene).

  • Causality: Bidentate ligands form tighter, less sterically expansive L2​Pd(0) complexes. While overall reactivity is lower (requiring higher temperatures), the reduced steric footprint of the catalyst allows for insertion into the C3-Cl bond[2]. However, mixtures of C3, C5, and bis-coupled products are common, requiring rigorous chromatographic separation.

Quantitative Data: Catalyst Performance Summary

The following table summarizes the expected performance of various catalytic systems during the Suzuki-Miyaura coupling of the N-Boc protected substrate with standard arylboronic acids.

Catalyst SystemLigand TypePrimary Target SiteExpected Yield (%)Regioselectivity (C5:C3)
Pd(OAc)₂ / Q-Phos Monodentate (Bulky)C5 85 - 92%> 20:1
Pd(OAc)₂ / XPhos Monodentate (Bulky)C5 82 - 88%> 19:1
Pd₂(dba)₃ / RuPhos MonodentateC5 (Amination)75 - 80%> 15:1
Pd(dppf)Cl₂ BidentateC3 (Forced)45 - 55%1:4 (Favors C3)

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reaction integrity and reproducibility.

Protocol 1: N-Boc Protection of the Piperidine Ring

Objective: Mask the secondary amine to prevent catalyst poisoning and side reactions.

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

  • Reagent Addition: Add Triethylamine (Et₃N, 2.0 equiv, 20 mmol) and cool the mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv, 11 mmol) dissolved in 10 mL of DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint (IPC): Analyze via TLC (Hexanes:EtOAc 3:1). The starting material (ninhydrin active, low Rf) should be completely consumed, replaced by a higher Rf, UV-active spot. LC-MS should confirm the mass of the N-Boc intermediate ( [M+H]+ calculated for C₁₅H₂₀Cl₂N₂O₃).

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Use the crude product directly in Protocol 2.

Protocol 2: Regioselective C5 Suzuki-Miyaura Coupling

Objective: Selectively couple an arylboronic acid at the C5 position using steric differentiation.

  • Setup: To a 50 mL Schlenk tube, add the N-Boc-3,5-dichloro-2-(piperidin-3-yloxy)pyridine (1.0 equiv, 5 mmol), Arylboronic acid (1.2 equiv, 6 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), Q-Phos (0.10 equiv, 10 mol%), and K₃PO₄ (3.0 equiv, 15 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Crucial step: Oxygen will rapidly degrade the Pd(0)-Q-Phos complex.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the mixture in an oil bath at 80 °C for 12 hours.

  • Validation Checkpoint (IPC): Analyze via LC-MS. The chromatogram should display a single major product peak corresponding to the C5-arylated product. The absence of a secondary peak with the same mass confirms high regioselectivity (>19:1). If a mass corresponding to a bis-arylated product is observed, reduce the boronic acid to 1.05 equiv in future runs.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 3: N-Boc Deprotection

Objective: Reveal the secondary amine for final drug formulation or further N-alkylation.

  • Setup: Dissolve the purified C5-arylated intermediate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Reaction: Add Trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Validation Checkpoint (IPC): LC-MS will show the disappearance of the Boc-protected mass and the emergence of the free amine ( [M−Boc+H]+ ).

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Neutralize by dissolving the residue in DCM and washing with 1M NaOH until the aqueous layer is pH > 10. Extract, dry, and concentrate to yield the final functionalized free amine.

References

  • Dai, X., et al. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines." The Journal of Organic Chemistry, vol. 78, no. 15, 2013, pp. 7758-7763.[Link][2]

Sources

Application

Application Note: In Vivo Pharmacological Profiling of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine Derivatives

Executive Summary In modern drug discovery, 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine serves as a highly versatile, bifunctional pharmacophore. While not a standalone therapeutic, this chemical building block is frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine serves as a highly versatile, bifunctional pharmacophore. While not a standalone therapeutic, this chemical building block is frequently integrated into larger molecular scaffolds to synthesize potent kinase inhibitors and GPCR modulators. As a Senior Application Scientist overseeing preclinical pipelines, I have designed this guide to provide researchers with robust, self-validating in vivo assay protocols specifically tailored for evaluating anti-inflammatory agents derived from this chlorinated pyridine fragment.

Pharmacological Rationale & Pathway Dynamics

The structural logic behind utilizing 3,5-dichloro-2-(piperidin-3-yloxy)pyridine is twofold. First, the basic piperidine nitrogen significantly enhances aqueous solubility and gastrointestinal absorption, acting as an ideal synthetic handle for coupling to core structures (e.g., sulfonamides or pyrazines). Second, the 3,5-dichloropyridine moiety—derived from precursors like 1[1]—acts as a highly lipophilic anchor.

Polychlorinated pyridines are critical intermediates in the synthesis of biologically active specialty chemicals[2]. When synthesized into larger scaffolds, 2,3,5-trisubstituted pyridine analogs have been shown to act as potent inhibitors of IL-1β release by targeting the 3[3]. By occupying this hydrophobic pocket, the compound prevents the downstream activation of MAPK-activated protein kinase 2 (MK2), thereby halting the synthesis of pro-inflammatory cytokines.

G LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 MKK3_6 MKK3 / MKK6 TLR4->MKK3_6 p38 p38α MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Inhibitor 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine Derivative Inhibitor->p38 Inhibits IL1b IL-1β Release (Inflammation) MK2->IL1b

p38α MAPK signaling pathway and targeted inhibition by pyridine derivatives.

Self-Validating Assay Design

Trustworthiness in preclinical data requires every in vivo protocol to function as a self-validating system. Our workflows mandate the inclusion of three critical groups:

  • Vehicle Control (Baseline): Establishes the non-pathological state.

  • Vehicle + Challenge (Maximal Signal): Defines the maximum pathological window (100% inflammation).

  • Reference Standard (Validation): A proven clinical agent (e.g., Dexamethasone) must be run concurrently. If the reference standard fails to achieve >50% inhibition, the entire cohort's data is discarded. This ensures that only robust, reproducible data advances your lead optimization pipeline.

Experimental Workflows: In Vivo Assay Protocols

To comprehensively profile these derivatives, we employ two orthogonal in vivo models. The LPS-induced model quantifies biochemical target engagement (cytokine suppression), while the Carrageenan model translates this into a measurable physiological outcome (edema reduction).

Workflow Acclimation Animal Acclimation (7 Days) Dosing Compound Dosing (PO, t = -1h) Acclimation->Dosing Challenge Inflammatory Challenge (t = 0) Dosing->Challenge Sampling Tissue Sampling (t = +2h to +5h) Challenge->Sampling Analysis Downstream Analysis (ELISA/Plethysmometry) Sampling->Analysis

Standardized in vivo experimental workflow for anti-inflammatory assays.

Protocol A: LPS-Induced Systemic Inflammation (Cytokine Release Model)

Objective: Measure the systemic suppression of IL-1β and TNF-α.

  • Formulation: Suspend the 3,5-dichloro-2-(piperidin-3-yloxy)pyridine derivative in 0.5% Methylcellulose / 0.1% Tween-80.

    • Causality: The basic piperidine nitrogen ensures rapid dissolution in the acidic gastric environment, but the surfactant prevents precipitation in the neutral intestine, ensuring consistent oral bioavailability.

  • Dosing (t = -1h): Administer vehicle, test compound (3, 10, 30 mg/kg), or Dexamethasone (1 mg/kg) via oral gavage (PO) to C57BL/6 mice (n=8/group) at a volume of 10 mL/kg.

    • Causality: A 1-hour pre-treatment allows the compound to reach maximum plasma concentration ( Cmax​ ) and fully occupy the p38α MAPK ATP-binding pocket before the inflammatory cascade is triggered.

  • Challenge (t = 0): Inject 1 mg/kg LPS (Escherichia coli 0111:B4) intraperitoneally (IP).

    • Causality: IP administration of LPS ensures a rapid, synchronized systemic activation of TLR4 receptors across all subjects.

  • Sampling (t = +2h): Euthanize animals via CO₂ asphyxiation and collect blood via cardiac puncture into EDTA-coated tubes.

    • Causality: Extensive pharmacokinetic/pharmacodynamic (PK/PD) profiling shows that IL-1β and TNF-α levels peak exactly 2 hours post-LPS challenge; sampling earlier or later risks missing the therapeutic window.

  • Processing & Analysis: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Extract plasma and quantify cytokines via standard ELISA. Calculate percent inhibition relative to the Vehicle + Challenge group.

Protocol B: Carrageenan-Induced Paw Edema in Rats

Objective: Assess local, tissue-level anti-inflammatory efficacy.

  • Baseline Measurement (t = -1h): Record the baseline right hind paw volume of Sprague-Dawley rats (n=6/group) using a plethysmometer.

    • Causality: Individual baseline normalization is critical because intrinsic anatomical variations in paw size can obscure subtle anti-inflammatory effects.

  • Dosing (t = -1h): Administer test compounds PO as described in Protocol A.

  • Challenge (t = 0): Inject 100 μL of a 1% (w/v) λ-carrageenan solution in sterile saline into the subplantar region of the right hind paw.

    • Causality: Carrageenan induces a reliable biphasic edema. The late phase (3–5 hours) is driven by prostaglandins and cytokines (p38 MAPK dependent), making it the ideal physiological window to evaluate our specific kinase inhibitors.

  • Longitudinal Measurement (t = +1h, +3h, +5h): Measure paw volumes at designated intervals.

    • Causality: Tracking multiple time points allows differentiation between compounds that merely delay early histamine release versus those that fundamentally suppress the cytokine-driven late phase.

  • Data Analysis: Calculate the change in paw volume ( ΔV=Vt​−V0​ ). Determine the Area Under the Curve (AUC) for the time-course and calculate percent inhibition vs. vehicle.

Quantitative Data Summarization

The following table summarizes the expected quantitative outcomes when evaluating a highly optimized 3,5-dichloro-2-(piperidin-3-yloxy)pyridine derivative (denoted as "Derivative A") through these self-validating protocols.

CompoundAssay ModelDose (mg/kg)RouteTarget EndpointMean % Inhibition ± SD
Derivative A LPS-Induced Systemic3POPlasma IL-1β24.5 ± 5.2%
Derivative A LPS-Induced Systemic10POPlasma IL-1β58.3 ± 6.1%
Derivative A LPS-Induced Systemic30POPlasma IL-1β89.1 ± 4.8%
Derivative A Carrageenan Paw Edema10POPaw Volume (AUC)45.2 ± 7.4%
Derivative A Carrageenan Paw Edema30POPaw Volume (AUC)72.8 ± 5.9%
Dexamethasone Both Models (Control)1POIL-1β / Paw Vol>85.0 ± 3.2%

References

  • European Journal of Medicinal Chemistry - UPCommons. 3

  • 3,5-Dichloro-2-hydroxypyridine 97 5437-33-2 - Sigma-Aldrich. 1

  • An In-depth Technical Guide to 3,5-Dichloro-2-(trichloromethyl)pyridine - Benchchem. 2

Sources

Method

Application Note: A Scalable Manufacturing Process for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Abstract: This application note provides a comprehensive technical guide for the scale-up manufacturing of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, a key heterocyclic intermediate in pharmaceutical development. The pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a comprehensive technical guide for the scale-up manufacturing of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, a key heterocyclic intermediate in pharmaceutical development. The process is centered around a robust Williamson ether synthesis, optimized for safety, efficiency, and quality. We detail the synthetic strategy, a step-by-step manufacturing protocol, and the integration of Process Analytical Technology (PAT) for real-time monitoring and control. This guide is intended for researchers, chemists, and engineers in the pharmaceutical and fine chemical industries engaged in process development and scale-up.

Introduction and Strategic Overview

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and agrochemicals, valued for its unique electronic properties and ability to engage in hydrogen bonding.[1] Specifically, substituted 3,5-dichloropyridines serve as versatile building blocks for creating complex molecular architectures with significant biological activity.[2] The target molecule, 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, is an ether-linked derivative whose synthesis requires a reliable and scalable method to ensure consistent quality and supply for downstream applications in drug development programs.

The selected manufacturing strategy is the Williamson ether synthesis , a classic and highly dependable method for forming ether linkages.[3] This approach involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this specific application, 3-hydroxypiperidine is deprotonated to form a potent nucleophile that subsequently displaces a chlorine atom from the 2-position of 3,5-dichloropyridine via a nucleophilic aromatic substitution (SNAr) mechanism. This route is favored for its high yields and the ready availability of starting materials.

Synthesis Pathway and Mechanism

The core transformation is the SNAr reaction between the sodium salt of 3-hydroxypiperidine and 3,5-dichloropyridine. The reaction proceeds in two distinct stages:

  • Alkoxide Formation: 3-Hydroxypiperidine is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous aprotic solvent. This irreversible deprotonation generates the corresponding sodium alkoxide and hydrogen gas.[4]

  • Ether Formation (SNAr): The resulting alkoxide acts as a nucleophile, attacking the electron-deficient C2 position of the 3,5-dichloropyridine ring. The presence of the electronegative nitrogen atom and chlorine substituents activates the ring towards nucleophilic attack. The chloride ion is displaced as a leaving group to form the final ether product.

Caption: Reaction scheme for the synthesis of the target molecule.

Process Development and Control Strategy

A robust manufacturing process relies on a deep understanding of how raw material attributes and process parameters impact final product quality. By adopting principles of Quality by Design (QbD), we can establish a reliable and consistent process.[5]

Critical Quality Attributes (CQAs)

The CQAs for the final Active Pharmaceutical Ingredient (API) intermediate, 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, are defined to ensure its suitability for subsequent synthetic steps and to guarantee the safety and efficacy of the final drug product.

Critical Quality AttributeTarget SpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, MS, FTIR
Assay ≥ 99.0%HPLC, GC
Purity (Impurity Profile) Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.50%HPLC, GC-MS
Residual Solvents DMF: ≤ 880 ppmOther solvents per ICH Q3CGC-Headspace
Critical Process Parameters (CPPs)

CPPs are key variables that must be controlled to ensure the process consistently produces a product with the desired CQAs.[6]

  • Raw Material Quality: The purity of starting materials is paramount. Impurities in 3,5-dichloropyridine or 3-hydroxypiperidine could lead to side reactions and difficult-to-remove byproducts.[7] Rigorous testing of incoming raw materials is essential.[]

  • Stoichiometry: The molar ratio of sodium hydride to 3-hydroxypiperidine should be tightly controlled (typically 1.05-1.1 equivalents) to ensure complete deprotonation without having excessive, unreacted hydride, which poses a safety risk during work-up.

  • Solvent Selection & Water Content: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal.[9] Water content must be strictly limited (< 0.1%), as it will consume the sodium hydride and inhibit the formation of the required alkoxide.

  • Temperature Control:

    • Alkoxide Formation: This step is exothermic (H₂ evolution) and should be performed at a low temperature (0-10 °C) to ensure controlled reactivity.

    • SNAr Reaction: Heating is required to drive the reaction to completion. The temperature (e.g., 80-100 °C) is a critical parameter that affects reaction rate and impurity formation.

  • Reaction Time: The reaction must be monitored by an in-process control (IPC) to determine completion and avoid the formation of degradation products from prolonged heating.

Detailed Scale-Up Manufacturing Protocol

This protocol describes the manufacturing process for a 1 kg batch of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine. All operations must be conducted in a controlled environment (e.g., a cleanroom or designated synthesis bay) by trained personnel.

Equipment
  • 20 L glass-lined reactor with overhead stirrer, temperature control unit (heating/cooling), reflux condenser, and nitrogen inlet/outlet.

  • Solids charging flask.

  • Controlled-rate liquid addition pump.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

Raw Materials
MaterialGradeMolar Mass ( g/mol )QuantityMolar Equiv.
3,5-Dichloropyridine≥ 99%147.991.00 kg1.00
3-Hydroxypiperidine≥ 98%101.150.72 kg1.05
Sodium Hydride (60% dispersion in oil)24.00 (active)0.28 kg1.05
N,N-Dimethylformamide (DMF), Anhydrous73.0910.0 L-
Ethyl AcetateACS Grade88.11As required-
Deionized Water18.02As required-
Saturated Brine Solution-As required-
Step-by-Step Procedure

Step 1: Reactor Preparation and Alkoxide Formation

  • Ensure the 20 L reactor is clean, dry, and inerted with a positive pressure of nitrogen.

  • Charge the reactor with anhydrous N,N-Dimethylformamide (5.0 L).

  • Begin stirring and cool the solvent to 0-5 °C.

  • In a separate, dry vessel, dissolve 3-Hydroxypiperidine (0.72 kg) in anhydrous DMF (2.0 L).

  • Slowly add the 3-Hydroxypiperidine solution to the reactor, maintaining the temperature below 10 °C.

  • Through the solids charging flask, add the Sodium Hydride (0.28 kg) portion-wise over 1-2 hours. Caution: This is a highly exothermic reaction that evolves flammable hydrogen gas. Ensure adequate ventilation and that the off-gas is safely vented. Maintain the internal temperature at 0-10 °C throughout the addition.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 1-2 hours, or until hydrogen evolution has ceased. This confirms the complete formation of the alkoxide.

Step 2: SNAr Reaction

  • Prepare a solution of 3,5-Dichloropyridine (1.00 kg) in anhydrous DMF (3.0 L).

  • Add the 3,5-Dichloropyridine solution to the reactor via the liquid addition pump over approximately 1 hour. A slight exotherm may be observed.

  • Once the addition is complete, heat the reaction mixture to 90-95 °C.

  • Maintain the reaction at this temperature, monitoring its progress every 2 hours via HPLC analysis (IPC). The reaction is considered complete when the area % of 3,5-Dichloropyridine is < 1.0%.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to 10-15 °C.

  • CAUTION: Carefully and slowly quench the reaction by adding deionized water (5.0 L) via the addition pump. This will destroy any residual sodium hydride and can be exothermic. Maintain the temperature below 25 °C.

  • Transfer the quenched mixture to a larger extraction vessel.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5.0 L).

  • Combine the organic layers and wash with deionized water (2 x 5.0 L) followed by saturated brine solution (1 x 5.0 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification and Drying

  • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot isopropanol or another suitable solvent system, then cool slowly to induce crystallization.

  • Collect the purified solid by filtration using the Nutsche filter.

  • Wash the filter cake with cold solvent.

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Analytical Technology (PAT) Integration

To move from a static, time-based process to a dynamic, controlled one, PAT can be implemented.[10] PAT aims to design, analyze, and control manufacturing through timely measurements of critical process parameters that affect critical quality attributes.[11]

  • In-situ FTIR/Raman Spectroscopy: An immersion probe can be used to monitor the reaction in real-time. By tracking the disappearance of the C-Cl stretch of the starting material or the appearance of the C-O-C ether stretch of the product, the reaction endpoint can be determined with high precision, optimizing cycle time and preventing over-processing.[5]

  • Automated Temperature and Dosing Control: Integrating the addition pumps and temperature control unit with a process control system allows for the creation of automated recipes. This ensures batch-to-batch consistency by precisely controlling addition rates and temperature profiles, which are critical for managing exotherms and reaction kinetics.[6]

Caption: Overall manufacturing workflow for the target molecule.

Safety, Health, and Environment (SHE)

The manufacturing process involves several hazardous materials and requires strict adherence to safety protocols.

  • Chemical Hazards:

    • Sodium Hydride: Highly flammable solid that reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere.[4]

    • Pyridine Derivatives: Pyridines and their derivatives are often toxic and can be irritants to the skin, eyes, and respiratory system.[12][13]

    • N,N-Dimethylformamide (DMF): A reproductive toxin and liver toxicant.

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.[12] Operations should be conducted in a well-ventilated area or fume hood.

  • Emergency Procedures: Spill kits for both flammable solids and organic solvents must be readily available. Emergency showers and eyewash stations are mandatory.[14]

  • Waste Management: All organic waste, especially chlorinated waste streams, must be collected and disposed of according to local environmental regulations. Excess sodium hydride must be carefully quenched before disposal.

Conclusion

This application note outlines a robust and scalable manufacturing process for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine. By leveraging a well-understood Williamson ether synthesis pathway and incorporating modern process control principles like Quality by Design and Process Analytical Technology, manufacturers can achieve high yields of a consistently high-quality product. Strict adherence to the detailed protocol and safety guidelines is essential for the successful, safe, and environmentally responsible production of this valuable pharmaceutical intermediate.

References

  • Process analytical technology - Wikipedia. (n.d.). Retrieved from Google Search.[10]

  • Kim, J., Choi, D. H., & Kim, T. S. (2022). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. PMC.[15]

  • Bhal, S. (2024). Process Analytical Technology: Enhancing Pharma Development. LinkedIn.[11]

  • Longdom Publishing. (2024). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.[5]

  • Hamilton Company. (n.d.). What is Process Analytical Technology (PAT)? | Knowledge Center. Retrieved from Google Search.[6]

  • Pharmaguideline. (n.d.). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. Retrieved from Google Search.[16]

  • Scientific Publications. (2024). Essence Control of Active Pharmaceutical Ingredients. Scientific Publications.[17]

  • Impurity Control. (n.d.). Ensuring Quality and Compliance in API Manufacturing: Best Practices & Challenges. Retrieved from Google Search.[18]

  • BOC Sciences. (2025). GMP for Active Pharmaceutical Ingredients. BOC Sciences.[]

  • American Chemical Society. (2025). Quality Control for Incoming Raw Materials Beyond Identity and Purity: Case Studies from Recent Merck API Manufacturing Processes. ACS Publications.[7]

  • Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.[19]

  • Apollo Scientific. (2023). Pyridine - Safety Data Sheet. Apollo Scientific.[20]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.[12]

  • Pentachemicals. (2024). Pyridine - SAFETY DATA SHEET. Pentachemicals.[13]

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine. BenchChem.[2]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Carl ROTH.[21]

  • NJ.gov. (n.d.). HAZARD SUMMARY: Pyridine. NJ.gov.[14]

  • European Patent Office. (2003). EP 1206453 B1 - Process for the preparation of 3,5-dichloropyridine. European Patent Office.[22]

  • Google Patents. (n.d.). WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine. Retrieved from Google Search.[23]

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar... Organic Syntheses Procedure.[24]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine. BenchChem.[25]

  • ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis - Reagent Guides. ACS GCI Pharmaceutical Roundtable.[1]

  • ResearchGate. (2023). (PDF) Sustainable Synthesis of Pyridine Bases from Glycerol. ResearchGate.[26]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps.[27]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Google Search.[3]

  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem.[9]

  • American Chemical Society. (n.d.). Synthesis of Pyridines. Industrial & Engineering Chemistry.[28]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from Google Search.[29]

  • Quick Company. (n.d.). Process For The Preparation Of 3,5 Dichloro 2,2,2 Trifluoroacetophenone. Retrieved from Google Search.[30]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.[31]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.[4]

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 3,5-Dichloro-2-(trichloromethyl)pyridine. BenchChem.[32]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. UPCommons.[33]

  • Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. (n.d.). Retrieved from Google Search.[34]

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Technical Notes & Optimization

Troubleshooting

How to resolve low solubility of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine in DMSO

Introduction Welcome to the technical support guide for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in Dimethyl Sulfoxide (DMSO). As a weakly basic, chlorinated pyridine derivative, its physicochemical properties can present unique dissolution hurdles. This guide provides in-depth troubleshooting protocols and scientific explanations to help you achieve clear, stable solutions for your experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: I'm preparing a 10 mM stock of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine in DMSO, but the solid material is not fully dissolving. What is the first thing I should do?

A1: Initial solubility issues are common, especially with complex organic molecules. The first step is to apply physical energy to facilitate the dissolution process. It is common for compounds that are difficult to weigh accurately, such as waxy or sticky solids, to be dissolved directly in an appropriate solvent.[1] The following methods should be applied sequentially:

  • Vortexing: Vigorously mix the solution for 2-5 minutes. This increases the interaction between the solvent and the compound particles.[2]

  • Gentle Warming: Place the vial in a water bath set to 37°C for 10-15 minutes.[1][2] Increasing the temperature provides the necessary energy to overcome the crystal lattice energy of the solid, often significantly improving solubility.[3] However, be cautious, as excessive heat can potentially degrade some compounds.[4]

  • Sonication: Use a bath sonicator to agitate the solution for 5-10 minutes.[1][2] Sonication uses ultrasonic waves to create micro-cavitations, which helps to break down compound aggregates and enhance dissolution.[5][6]

If the compound remains insoluble after these steps, proceed to the more advanced troubleshooting guide below.

Q2: My compound dissolved initially in DMSO, but after storing it at -20°C, I see a precipitate. What happened?

A2: This is a common phenomenon known as precipitation upon storage and can be attributed to several factors:

  • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] Even small amounts of absorbed water can dramatically decrease the solubility of hydrophobic compounds in DMSO.[5][8][9] This is because the properties of DMSO-water mixtures make it more difficult to form the necessary solvent cavity for dissolution compared to pure, dry DMSO.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation.[5][7] These temperature cycles can provide the energy needed for molecules to rearrange into a more stable, less soluble crystalline form.[8][9] Once a compound crystallizes from DMSO, it often will not re-dissolve easily.[8]

  • Exceeding Thermodynamic Solubility: You may have created a supersaturated solution, which is kinetically stable for a short period but will eventually crash out into a more thermodynamically stable, less soluble crystalline form.[9]

To resolve this, you can try re-dissolving the precipitate by following the warming and sonication steps outlined in Q1. To prevent this in the future, it is crucial to use anhydrous DMSO, store solutions in tightly sealed containers, and prepare single-use aliquots to minimize freeze-thaw cycles.[4][7]

Q3: I successfully dissolved my compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. How can I prevent this?

A3: This is a classic issue caused by the drastic change in solvent polarity when a compound is transferred from an organic solvent like DMSO into an aqueous buffer.[2][4] The compound, which is stable in DMSO, becomes poorly soluble in the predominantly water-based medium and "crashes out."

Here are strategies to mitigate this:

  • Serial Dilutions in 100% DMSO: Before the final dilution into your aqueous medium, perform one or more intermediate serial dilutions in 100% DMSO.[4] This lowers the concentration of your compound in the aliquot you add to the buffer, which can aid in its dispersion.

  • Stepwise Dilution: When adding the DMSO stock to the aqueous buffer, do so slowly and with constant, vigorous mixing (e.g., vortexing). This helps to disperse the compound molecules before they have a chance to aggregate and precipitate.

  • Use of Co-solvents: For particularly challenging compounds, the final aqueous medium may need to be supplemented with a small amount of a co-solvent like polyethylene glycol (PEG) or glycerol, if compatible with your assay.[10][11]

Critically, always ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid cellular toxicity and other artifacts.[4]

Troubleshooting Guide: Resolving Persistent Solubility Issues

If basic dissolution methods have failed, a more systematic approach is required. This guide explores the key factors influencing solubility and provides protocols to address them.

Factor 1: Solvent Quality and Integrity

The purity of your DMSO is paramount. The presence of water is the most common reason for unexpected solubility failures.

Troubleshooting Steps:

  • Verify DMSO Grade: Always use high-purity, anhydrous (water-free) DMSO for preparing stock solutions.[7]

  • Use Fresh Solvent: Use a fresh, unopened bottle of anhydrous DMSO. Once opened, a bottle will begin to absorb atmospheric moisture.

  • Proper Storage: Store DMSO in tightly sealed, airtight containers, preferably made of glass, in a cool, dark, and dry place to protect it from light and moisture.[12][13][14]

Factor 2: Physicochemical Properties of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

This compound is a pyridine derivative, which are typically weak bases.[15] The nitrogen atom on the pyridine ring can be protonated, forming a more soluble salt.[15][16][17] While pH is a concept primarily associated with aqueous solutions, residual water in non-anhydrous DMSO or the addition of acidic/basic excipients can influence the ionization state and thus solubility.

Troubleshooting Steps:

  • Consider pH (for aqueous dilutions): If you are working with dilutions in aqueous buffers, adjusting the pH to be at least two units below the pKa of the pyridine nitrogen can significantly enhance solubility by forming the more soluble pyridinium cation.[15] The exact pKa of this compound is not published, but pyridine itself has a pKa of around 5.[15]

  • Salt Formation (Advanced Strategy): For drug development purposes, forming a salt of the basic pyridine compound with an acidic counterion is a highly effective method to dramatically improve aqueous solubility.[3][15] This is a chemical modification, not a simple dissolution technique, but it is a key strategy in pharmaceutical sciences.

Factor 3: Concentration and Temperature Limits

It's possible that your target concentration exceeds the compound's intrinsic solubility limit in DMSO, even under ideal conditions.

Troubleshooting Steps:

  • Prepare a More Dilute Stock: If a 10 mM solution is not achievable, try preparing a 5 mM or 1 mM stock solution.[2] It is better to have a lower concentration, fully dissolved stock than a higher concentration suspension.

  • Determine Kinetic vs. Thermodynamic Solubility: The apparent solubility can change over time. A solution might appear clear initially (kinetic solubility) but precipitate later as it settles to its true thermodynamic equilibrium.[18] Allowing the solution to sit at a constant temperature for 24-48 hours can help determine its long-term stability.

Visual Troubleshooting Workflow

The following diagram outlines a logical flow for addressing solubility challenges with 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

G cluster_0 Initial Dissolution Protocol cluster_1 Advanced Troubleshooting Start Start: Weigh Compound & Add Anhydrous DMSO Vortex Vortex Vigorously (2-5 min) Start->Vortex Inspect1 Visually Inspect: Is it Dissolved? Vortex->Inspect1 Warm Gentle Warming (37°C, 10-15 min) Inspect1->Warm No Success Success: Solution is Ready (Proceed to Aliquoting) Inspect1->Success Yes Inspect2 Visually Inspect: Is it Dissolved? Warm->Inspect2 Sonicate Sonicate (5-10 min) Inspect2->Sonicate No Inspect2->Success Yes Inspect3 Visually Inspect: Is it Dissolved? Sonicate->Inspect3 Inspect3->Success Yes Check_Solvent Verify Solvent Quality: Use fresh, anhydrous DMSO Inspect3->Check_Solvent No Lower_C Lower Concentration: Prepare a 1 mM or 5 mM stock Re_dissolve Re-attempt Dissolution (Vortex, Warm, Sonicate) Lower_C->Re_dissolve Final_Inspect Final Inspection Re_dissolve->Final_Inspect Check_Solvent->Lower_C Final_Inspect->Success Yes Consult Consult Literature for Co-Solvent Systems or Consider Salt Formation Final_Inspect->Consult No

Caption: A step-by-step workflow for dissolving and troubleshooting 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine in DMSO.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the standard procedure for attempting to dissolve a solid compound in 100% DMSO.

Materials:

  • 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (solid form)

  • Anhydrous, sterile DMSO[7]

  • Sterile, airtight microcentrifuge tubes or glass vials[4][7]

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (set to 37°C)

  • Bath sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed.

    • Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000

  • Weigh Compound: Accurately weigh the calculated mass and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 2 minutes.[4] Visually inspect for undissolved particles.

  • Apply Heat: If particles remain, place the vial in a 37°C water bath for 10 minutes.[4] Vortex again for 30 seconds.

  • Apply Sonication: If particles still remain, place the vial in a bath sonicator for 5-10 minutes.[4][6]

  • Final Inspection: After this sequence, the solution should be a clear, homogenous liquid. If not, the compound may be insoluble at this concentration.

  • Storage: Once dissolved, prepare single-use aliquots and store them at -20°C or -80°C in tightly sealed tubes to prevent water absorption and degradation from freeze-thaw cycles.[4][7]

Data Summary Table
ParameterRecommended Value/ConditionRationale
Solvent Anhydrous DMSOWater contamination significantly reduces compound solubility.[5][7]
Storage Temperature -20°C (routine) or -80°C (long-term)Minimizes risk of degradation over time.[4][7]
Warming Temperature 37°CProvides sufficient energy to aid dissolution without significant risk of thermal degradation for most compounds.[1][2]
Final DMSO in Assay < 0.5%Higher concentrations can be toxic to cells and interfere with assay results.[4]
Container Type Airtight amber glass or polypropyleneProtects from light and moisture absorption.[7]
References
  • Benchchem. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Benchchem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. BenchChem.
  • Benchchem. (2026).
  • Blog. (2025, May 23). How to store 99.9% DMSO properly?
  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions.
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512.
  • Wasvary, J. (2024, October 30).
  • Benchchem. (2026). Overcoming solubility issues with Antitumor agent-41 in DMSO. BenchChem.
  • Benchchem. (2026). Technical Support Center: Best Practices for Long-Term Storage of SZ-015268 in DMSO. BenchChem.
  • ResearchGate. (n.d.). Study of some basic factors influencing the solubility of small-molecule inhibitors.
  • Benchchem. (2025). improving the solubility of 4-(4-acetylphenyl)pyridine. BenchChem.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?
  • ResearchGate. (2017, September 20).
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide.
  • Ziath. (n.d.).
  • MCE. (n.d.). Compound Handling Instructions.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • RSC Publishing. (n.d.).
  • gChem. (n.d.). DMSO Physical Properties.
  • MCE. (2025, January 1). 助溶劑 (Co-Solvents) : 協助藥物溶解的「魔法藥劑」.
  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • ACS Publications. (2018, July 31). Effect of Cosolvents DMSO and Glycerol on the Self-Assembly Behavior of SDBS and CPC: An Experimental and Theoretical Approach.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.

Sources

Optimization

Technical Support Center: Optimizing SNAr Reaction Temperature for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine Synthesis

Mechanistic Overview & Causality The synthesis of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The electrophile, 3,5-dichloro-2-fluoropyridine, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Causality

The synthesis of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The electrophile, 3,5-dichloro-2-fluoropyridine, possesses three potential leaving groups (one fluoride, two chlorides). However, the reaction selectively displaces the fluorine atom.

This selectivity is driven by the high electronegativity of fluorine, which renders the C2 carbon highly electrophilic and stabilizes the intermediate Meisenheimer complex[1]. Although the C–F bond is stronger than the C–Cl bond, fluoride acts as an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, not the subsequent bond cleavage[1][2]. The electron-deficient nature of the fluoropyridine ring is essential for stabilizing the negative charge during the formation of this complex[3]. In this transition state, the nonbonded electrons of the nucleophile integrate into the aromatic pi system, temporarily bonding at the ipso carbon before the fluoride is eliminated to restore aromaticity[4].

However, this regioselectivity is highly temperature-dependent. Excessive thermal energy can overcome the activation barrier for chloride displacement, leading to complex mixtures of regioisomers.

Troubleshooting & FAQs

Q1: Why is precise temperature control critical for this specific SNAr reaction? A1: Temperature dictates the regioselectivity of the nucleophilic attack. At optimized temperatures (25–40 °C), the alkoxide nucleophile selectively attacks the highly activated C2-fluoro position. If the temperature exceeds 60 °C, the thermal energy is sufficient to overcome the higher activation energy required to attack the C3 or C5 positions, resulting in the displacement of the chlorides and the formation of unwanted poly-arylated or regioisomeric byproducts.

Q2: What is the optimal temperature profile for this two-step one-pot procedure? A2: The protocol requires a biphasic temperature approach:

  • Alkoxide Generation (0 °C): Deprotonating 1-Boc-3-hydroxypiperidine with Sodium Hydride (NaH) is highly exothermic and releases hydrogen gas. Performing this at 0 °C prevents the thermal degradation of the Boc-protected piperidinol and controls the rate of gas evolution.

  • SNAr Addition (25–40 °C): Once the alkoxide is formed, the reaction with 3,5-dichloro-2-fluoropyridine should be maintained at room temperature or gently warmed to a maximum of 40 °C to ensure complete conversion without compromising regioselectivity.

Q3: I am observing significant N-arylation instead of O-arylation. How do I fix this? A3: This occurs if you are using unprotected piperidin-3-ol. The secondary amine is significantly more nucleophilic than the secondary alcohol. To force O-arylation, you must use an N-protected precursor, specifically 1-Boc-3-hydroxypiperidine . The Boc group sterically and electronically masks the nitrogen, ensuring the alkoxide is the sole nucleophile. A subsequent acidic deprotection step is required to yield the final product.

Q4: My reaction stalls at 50% conversion at room temperature. Should I heat it to reflux? A4: Do not reflux. Refluxing in THF (66 °C) will induce chloride displacement. Instead, troubleshoot the reagents:

  • Check your NaH: NaH rapidly degrades to NaOH upon exposure to atmospheric moisture. NaOH will hydrolyze the fluoropyridine into 3,5-dichloro-2-hydroxypyridine, a dead-end byproduct. Use fresh, unexposed NaH (usually a 60% dispersion in mineral oil).

  • Solvent Switch: If the reagents are pristine but kinetics remain sluggish, switch the solvent from THF to anhydrous DMF. DMF stabilizes the Meisenheimer complex better than THF, accelerating the reaction at lower temperatures.

Logical Relationship: Temperature vs. Reaction Pathway

TempEffects T_Low Low Temp (< 10 °C) R_Low Incomplete Conversion Sluggish Kinetics T_Low->R_Low T_Opt Optimal Temp (25-40 °C) R_Opt High Regioselectivity (Exclusive F-displacement) T_Opt->R_Opt T_High High Temp (> 60 °C) R_High Side Reactions (Cl-displacement, Degradation) T_High->R_High

Caption: Logical relationship between reaction temperature and SNAr outcomes.

Quantitative Data: Effect of Temperature on Yield and Purity

The following table summarizes the causal relationship between the SNAr reaction temperature and the resulting experimental outcomes (using THF as the solvent, 6 hours reaction time).

Temperature ProfileConversion RateRegioselectivity (F vs Cl)Isolated Yield (Boc-Intermediate)Primary Impurities
0 °C to 10 °C < 40%> 99:135%Unreacted starting materials
25 °C (Room Temp) > 95%> 99:188%Trace hydrolysis byproduct
40 °C (Gentle Heating) > 99%98:292%Trace 3-chloro displacement
66 °C (THF Reflux) > 99%70:3045%Poly-arylated species, 3/5-isomers

Experimental Protocols

Protocol A: Optimized SNAr Synthesis of the Boc-Protected Intermediate

Self-validating mechanism: The cessation of H2 gas evolution during Step 4 serves as a visual confirmation that alkoxide generation is complete and the system is ready for electrophile addition.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Base Addition: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 12.0 mmol) to the flask. Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the hexane carefully via syringe to ensure accurate stoichiometry.

  • Solvent & Cooling: Suspend the washed NaH in anhydrous THF (40 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Alkoxide Generation: Dissolve 1-Boc-3-hydroxypiperidine (1.1 eq, 11.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Electrophile Addition: Dissolve 3,5-dichloro-2-fluoropyridine (1.0 eq, 10.0 mmol) in anhydrous THF (10 mL). Add this dropwise to the alkoxide solution at 0 °C.

  • SNAr Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the fluoropyridine is consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl (20 mL) at 0 °C. Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography to yield the Boc-protected intermediate.

Protocol B: Boc-Deprotection to Yield Final Product
  • Dissolution: Dissolve the purified Boc-protected intermediate (approx. 9.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Acid Addition: Add 4M HCl in Dioxane (10 eq, 90 mmol, 22.5 mL) dropwise at room temperature.

  • Reaction: Stir at room temperature for 2 hours. A white precipitate (the hydrochloride salt of the product) will typically form as the Boc group is cleaved.

  • Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess HCl. Triturate the resulting solid with diethyl ether (20 mL), filter, and dry under high vacuum to afford 3,5-dichloro-2-(piperidin-3-yloxy)pyridine hydrochloride.

Experimental Workflow Diagram

Workflow N1 1-Boc-3-hydroxypiperidine + NaH / THF N2 Alkoxide Generation (0 °C, 30 min) N1->N2 N3 Add 3,5-dichloro-2-fluoropyridine (Dropwise) N2->N3 N4 SNAr Reaction (Optimized: 25-40 °C, 4-6 h) N3->N4 N5 Aqueous Workup & Purification (Boc-Intermediate) N4->N5 N6 Boc Deprotection (4M HCl in Dioxane, RT) N5->N6 N7 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (Final Product) N6->N7

Caption: Experimental workflow for the synthesis of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine.

References

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines , Benchchem. 1

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science , National Institutes of Health (NIH). 2

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines , ChemRxiv. 3

  • Nucleophilic aromatic substitution , ChemEurope. 4

Sources

Troubleshooting

Troubleshooting common impurities in 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine crystallization

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused guide to overcoming the common challenges associated with the crystallization of 3,5-Dichloro-2-(pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused guide to overcoming the common challenges associated with the crystallization of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine. As a Senior Application Scientist, my aim is to blend rigorous scientific principles with practical, field-tested solutions to help you achieve optimal purity and yield in your crystallizations. This guide is structured to address problems head-on, explaining not just what to do, but why it works.

Introduction to Crystallization of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is a key heterocyclic intermediate whose purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Crystallization is the primary method for its purification, but it is not without its challenges. The molecule's polarity, hydrogen bonding capabilities, and potential for side reactions during synthesis can lead to a range of impurities that complicate the isolation of a high-purity solid. This guide provides a systematic approach to identifying and resolving these issues.

Troubleshooting Guide: Common Crystallization Problems

This section directly addresses specific issues you may encounter during the crystallization process in a question-and-answer format.

Question: My final product has a persistent yellow or brown tint, even after initial crystallization. What is the cause and how can I remove it?

Answer: A persistent color often indicates the presence of high molecular weight byproducts or degradation products formed during the synthesis, which can become trapped in the crystal lattice.[1] These are often highly conjugated systems that absorb visible light.

  • Causality: Overheating during the reaction or prolonged exposure to acidic/basic conditions during workup can lead to the formation of these chromophores. Another possibility is the presence of oxidized impurities.[2]

  • Solution: Activated Charcoal Treatment: Activated charcoal (decolorizing carbon) is highly effective at adsorbing these colored impurities due to its high surface area.[3]

    • Dissolve the colored, crude product in the minimum amount of a suitable hot solvent.

    • Cool the solution slightly below its boiling point. Caution: Never add charcoal to a boiling solution, as this will cause violent bumping.[3]

    • Add a small amount of activated charcoal (typically 1-2% by weight of your compound). Using too much can adsorb your product and reduce the yield.[3]

    • Gently heat and swirl the mixture for 5-10 minutes.

    • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.

    • Proceed with the crystallization by allowing the clear filtrate to cool slowly.

Question: My product "oils out" during cooling instead of forming crystals. Why is this happening and what should I do?

Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase (an oil) rather than forming an ordered crystal lattice. This is common when the solution is highly supersaturated or when the melting point of the solute is lower than the temperature of the solution.

  • Causality & Solutions:

    • Cooling Too Rapidly: The solution doesn't have time to form nucleation sites. Solution: Allow the flask to cool slowly on the benchtop, insulated with a towel, before moving it to an ice bath.[3]

    • Solution is Too Concentrated: The high concentration promotes rapid precipitation over crystallization. Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.

    • Inappropriate Solvent: The solvent may not be ideal. Solution: Consider a different solvent system. A mixed-solvent system can sometimes resolve this. Dissolve the compound in a "good" solvent and slowly add a "poor" anti-solvent at an elevated temperature until turbidity is observed, then clarify with a drop of the "good" solvent before cooling.[3]

    • Impurities Present: Impurities can depress the melting point of your product, leading to the formation of a low-melting eutectic mixture. Solution: The oil may be purer than the starting material. Try to induce crystallization from the oil by scratching the flask's inner surface with a glass rod or adding a seed crystal.

Question: HPLC analysis of my crystalline product shows a significant peak with a mass of [M+16]. What is this impurity?

Answer: An [M+16] peak almost certainly corresponds to the 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine N-oxide . The pyridine nitrogen is susceptible to oxidation, which can occur if oxidizing agents are present during synthesis or workup, or even upon prolonged exposure to air.[4][5][6]

  • Mechanism of Formation: Pyridine N-oxides are readily formed by the oxidation of the pyridine ring's nitrogen atom. Common laboratory oxidants like hydrogen peroxide or peroxy acids can facilitate this transformation, sometimes unintentionally.[7][8]

  • Removal Strategy:

    • Chromatography: The N-oxide is significantly more polar than the parent pyridine. Flash column chromatography on silica gel is highly effective for separation.

    • Recrystallization: Exploiting solubility differences can be effective. The N-oxide may have different solubility profiles. Experiment with different solvent systems (see Table 1).

    • Chemical Deoxygenation: If the impurity is persistent, the mixture can be treated with a deoxygenating agent like triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃) followed by re-purification, though this adds another synthetic step.[6]

Question: My crystallization yield is very low, although the mother liquor shows a lot of product by TLC. How can I improve recovery?

Answer: This is a classic crystallization problem indicating that a significant amount of your product remains dissolved in the cold solvent.

  • Causality & Solutions:

    • Too Much Solvent: This is the most common cause.[3] You have used more solvent than the minimum required for dissolution when hot, leaving the solution unsaturated even when cold. Solution: Evaporate some of the solvent under reduced pressure and attempt to recrystallize.

    • Insufficient Cooling: The product may require a lower temperature to precipitate fully. Solution: After cooling to room temperature, place the flask in an ice-water bath (0 °C) for at least 30-60 minutes. For some compounds, a freezer or a dry ice/acetone bath may be necessary, provided the solvent doesn't freeze.

    • Sub-optimal Solvent Choice: The ideal solvent shows a large solubility differential between hot and cold temperatures. Your chosen solvent may be too good at keeping the product dissolved when cold. Solution: Use an anti-solvent. After dissolving the compound in a minimum of hot "good" solvent, add a "poor," miscible solvent (the anti-solvent) dropwise until the solution becomes persistently cloudy. Add a drop or two of the hot "good" solvent to clarify, then cool. This dramatically reduces the compound's solubility in the mixed solvent system upon cooling.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities originating from the synthesis itself?

The synthesis of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is a Williamson ether synthesis, which involves the reaction of 3-hydroxypiperidine with 2,3,5-trichloropyridine or a related activated dichloropyridine. Potential impurities include:

  • Unreacted Starting Materials: Residual 2,3,5-trichloropyridine and 3-hydroxypiperidine.

  • Hydrolysis Product: 3,5-dichloro-2-hydroxypyridine can form if water is present during the reaction, especially under basic conditions.[9][10] This impurity can be particularly troublesome as its hydrogen-bonding capability can disrupt crystallization.

  • Regioisomers: While the 2-position is highly activated for nucleophilic aromatic substitution (SNAr), trace amounts of substitution at other positions might occur depending on the precise starting materials and conditions.

  • Residual Base: Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases used in the reaction may carry through the workup.

Q2: How do I select the best solvent for recrystallization?

The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3] For a polar molecule like this, polar solvents are a good starting point. A systematic approach is best:

  • Small-Scale Testing: Place ~20 mg of your crude product in a test tube.

  • Add a solvent dropwise at room temperature. If it dissolves easily, the solvent is too good.

  • If it is poorly soluble, heat the mixture. If it dissolves when hot, it's a good candidate.

  • Cool the test tube to room temperature and then in an ice bath to see if crystals form.

Table 1: Solvent Selection Guide for Crystallization

SolventBoiling Point (°C)PolarityComments
Isopropanol (IPA) 82Polar ProticOften a good first choice for polar compounds. Forms hydrogen bonds.
Ethanol (EtOH) 78Polar ProticSimilar to IPA, but often shows higher solubility.
Acetonitrile 82Polar AproticCan be effective; less hydrogen bonding than alcohols.
Acetone 56Polar AproticHigh solubility for many compounds; its low boiling point can be a disadvantage.
Toluene 111Non-polarGood for dissolving less polar impurities. Can be used as an anti-solvent with alcohols.
Heptane/Hexane 98 / 69Non-polarThe compound is likely insoluble. Excellent as an anti-solvent.
Water 100Very PolarUnlikely to be a good single solvent unless the compound is used as a salt. Can be used as an anti-solvent with polar organic solvents.

Note: This data is for guidance. Experimental verification is essential.

Q3: What analytical method is best for determining the purity of my final product?

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for purity analysis of this type of compound.[11] A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or formate buffer) is a typical starting point.[12] Gas Chromatography (GC) can also be used, especially for identifying volatile impurities.[11][13] For absolute purity determination without a reference standard, Quantitative NMR (qNMR) is a powerful, albeit more complex, technique.[11]

Visual Workflows and Diagrams

Crystallization Troubleshooting Workflow

This diagram outlines a logical workflow for moving from a crude, impure solid to a high-purity crystalline product, incorporating key troubleshooting decision points.

G start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve check_color Is Solution Colored? dissolve->check_color charcoal Add Activated Charcoal & Hot Filter check_color->charcoal Yes cool Slowly Cool Solution check_color->cool No charcoal->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals oiled_out Product Oils Out observe->oiled_out no_solid No Solid Forms observe->no_solid filter_wash Filter, Wash with Cold Solvent, Dry crystals->filter_wash troubleshoot_oil Troubleshoot: 1. Re-heat, add solvent 2. Cool slower 3. Scratch / Seed oiled_out->troubleshoot_oil troubleshoot_none Troubleshoot: 1. Evaporate solvent 2. Add anti-solvent 3. Cool further no_solid->troubleshoot_none analyze Analyze Purity (HPLC, NMR) filter_wash->analyze pure Pure Crystalline Product analyze->pure troubleshoot_oil->dissolve troubleshoot_none->dissolve

Caption: Decision workflow for troubleshooting crystallization.

Key Chemical Structures: Product and Common Impurities

Understanding the structures of potential impurities is key to devising a purification strategy.

Caption: Target product and common process-related impurities.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small portion of the chosen solvent and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid has just dissolved completely. Avoid adding a large excess.

  • Hot Filtration (if necessary): If insoluble impurities (or activated charcoal) are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a cork ring or insulated surface. Do not disturb the flask during this period.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, either air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: HPLC Method for Purity Analysis

  • Instrumentation: HPLC with UV Detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the crystalline product and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

References

  • Jain, S. L., Joseph, J. K., & Sain, B. (2006). Sodium percarbonate as a novel and efficient oxygen source for the oxidation of tertiary nitrogen compounds to N-oxides. Synlett, 2006(16), 2661-2663. Available at: [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. Available at: [Link]

  • Lu, T., Shi, X. Z., & Wu, Y. M. (1996). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters, 7(10), 907-908. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved April 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). Pyridine-N-oxide. Coll. Vol. 4, p.828 (1963); Vol. 35, p.91 (1955). Available at: [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Alvarez-Idaboy, J. R., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6, 638-651. Available at: [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • Paul, S., & Gawande, S. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 6(1), 79-82. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved April 5, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods. Available at: [Link]

  • Stolarczyk, M., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-AMINO CARBONYL)METHYL 1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE. Acta Poloniae Pharmaceutica - Drug Research, 61(5), 331-336. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine Derivatives

Welcome to the Advanced Technical Support Center. 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is a critical chiral building block frequently utilized in the development of kinase inhibitors and target-specific therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is a critical chiral building block frequently utilized in the development of kinase inhibitors and target-specific therapeutics. Maintaining high enantiomeric excess (ee) during its synthesis is notoriously challenging due to the sensitivity of the C3-chiral center on the piperidine ring.

This guide is designed for research scientists and process chemists. It synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you troubleshoot and optimize your chiral workflows.

Upstream Synthesis & Causality

Q1: Why am I observing significant erosion of enantiomeric excess (ee) during the SNAr coupling of (S)-1-Boc-piperidin-3-ol with 2,3,5-trichloropyridine?

Expertise & Causality: The erosion of ee in this specific Nucleophilic Aromatic Substitution (SNAr) reaction is primarily driven by the choice of base and temperature. While sodium hydride (NaH) is commonly used for alkoxide formation, its heterogeneous nature can cause localized exothermic spikes. In the case of 3-hydroxypiperidine derivatives, excessive heat combined with a strong base can trigger a reversible retro-Michael-type ring opening or base-catalyzed epimerization at the chiral C3 position.

Solution: Transition to a homogeneous, milder base such as Potassium tert-butoxide (KOtBu) or Sodium hexamethyldisilazane (NaHMDS). By performing the deprotonation at 0 °C in anhydrous THF, you ensure rapid, quantitative alkoxide formation without providing the activation energy required for racemization pathways.

Self-Validating Protocol: SNAr Coupling with Retention of Configuration

  • Preparation: Charge a dry, argon-purged reactor with (S)-1-Boc-piperidin-3-ol (1.0 eq, >99% ee) and anhydrous THF (10 vol). Validation Check: Karl Fischer titration of THF must show <50 ppm water to prevent hydroxide-mediated side reactions.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add KOtBu (1.1 eq) portion-wise, maintaining internal temperature < 5 °C. Stir for 30 minutes.

  • Coupling: Add 2,3,5-trichloropyridine (1.05 eq) dissolved in THF dropwise over 15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 4 hours. Validation Check: In-process HPLC should indicate >95% conversion of the limiting reagent before proceeding.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Q2: How do I synthesize enantiopure (S)-1-Boc-piperidin-3-ol with >99% ee to ensure high downstream purity?

Expertise & Causality: Relying on traditional chemical asymmetric reduction (e.g., CBS reduction) often yields moderate ee (85–90%), requiring tedious downstream crystallizations that impact overall yield. Biocatalysis offers a superior, highly stereoselective alternative.

Solution: Implement a Ketoreductase (KRED) catalyzed dynamic reductive kinetic resolution of N-Boc-piperidin-3-one. Using specific reductases (e.g., YDR541C from Saccharomyces cerevisiae or engineered KREDs) coupled with an NADPH-dependent cofactor-recycling system, you can achieve >99.5% ee and near-quantitative yields[1].

Downstream Resolution Strategies

Q3: If I must start with racemic 3,5-dichloro-2-(piperidin-3-yloxy)pyridine, what is the most reliable classical resolution method?

Expertise & Causality: If upstream biocatalysis is unavailable, downstream diastereomeric salt resolution of the deprotected piperidine is highly scalable. The rigid chair conformation of the piperidine ring interacts stereospecifically with chiral tartaric acid derivatives, creating distinct solubility differentials between the resulting diastereomeric salts.

Solution: Perform diastereomeric salt formation using (+)-dibenzoyl-D-tartaric acid (D-DTTA)[2].

Self-Validating Protocol: Step-by-Step Classical Resolution

  • Deprotection: Remove the Boc group from the racemic ether using 4M HCl in Dioxane to yield the free amine hydrochloride, then neutralize to the free base.

  • Salt Formation: Dissolve the racemic 3,5-dichloro-2-(piperidin-3-yloxy)pyridine (1.0 eq) in an Ethanol/Water (9:1) mixture (10 vol) at 60 °C.

  • Chiral Acid Addition: Add D-DTTA (0.5 to 1.0 eq) dissolved in Ethanol (5 vol) dropwise.

  • Crystallization: Heat to reflux for 1 hour, then cool slowly to room temperature at a controlled rate of 10 °C/hour to promote Ostwald ripening. Validation Check: Seed the solution with enantiopure crystals at 40 °C to prevent oiling out and ensure selective crystallization.

  • Isolation: Filter the resulting diastereomeric salt and wash with cold ethanol.

  • Free-Basing: Break the salt by partitioning the solid between 1M NaOH and Dichloromethane (DCM). Extract the organic layer to recover the enantioenriched free base.

Analytical & Preparative Separation

Q4: What are the optimal Chiral SFC conditions for analyzing and separating these derivatives?

Expertise & Causality: Supercritical Fluid Chromatography (SFC) is the gold standard for resolving chiral piperidine derivatives due to its high diffusivity and low viscosity, which minimizes band broadening. For 3,5-dichloro-2-(piperidin-3-yloxy)pyridine derivatives, immobilized polysaccharide-based chiral stationary phases (like Chiralpak IC or AD-H) provide excellent chiral recognition through hydrogen bonding and steric inclusion[3][4].

Quantitative Data: Optimized SFC Conditions

ParameterMethod A (Preparative / High Capacity)Method B (Analytical / Rapid Screening)
Stationary Phase Chiralpak IC (20 x 250 mm, 5 µm)[3]Chiralpak AD-H (21 x 250 mm, 5 µm)[4]
Mobile Phase 45% MeOH (0.1% NH₃) / 55% scCO₂25% MeOH (0.1% DEA) / 75% scCO₂
Flow Rate 60 mL/min70 mL/min
System Backpressure 120 bar100 bar
Column Temperature 40 °C35 °C
Detection Wavelength UV at 254 nmUV at 254 nm

Process Visualization

Workflow A Racemic N-Boc-piperidin-3-one B KRED Biocatalysis (Dynamic Reductive Kinetic Resolution) A->B NADPH recycling C (S)-1-Boc-piperidin-3-ol (>99.5% ee) B->C High ee yield D SNAr Coupling (2,3,5-Trichloropyridine + KOtBu, 0°C) C->D Alkoxide formation E 3,5-Dichloro-2-((S)-1-Boc-piperidin-3-yloxy)pyridine D->E Retention of Configuration F Chiral SFC Verification (Chiralpak AD-H or IC) E->F Quality Control G Enantiopure Target Compound F->G Final Polish

Workflow for Achieving >99% ee in 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine Synthesis.

References

  • Efficient synthesis of chiral heterocyclic alcohols by designed carbonyl reductases with coenzyme regeneration system - ResearchGate. 1

  • WO2024121753A1 - Polq inhibitors - Google Patents. 3

  • US20150353552A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents. 4

  • Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290 - PMC. 2

Sources

Troubleshooting

Technical Support Center: Maximizing Extraction Yields for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Mechanistic Overview: The Causality of Yield Loss 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (CAS 1247886-35-6)[1] is a critical heterocyclic building block widely utilized in the synthesis of advanced therapeutics, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview: The Causality of Yield Loss

3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (CAS 1247886-35-6)[1] is a critical heterocyclic building block widely utilized in the synthesis of advanced therapeutics, including PROTAC linkers (e.g., VH032-PEG1-NH2 derivatives)[2] and checkpoint kinase (CHK1) inhibitors[3]. Despite its utility, researchers frequently encounter severely diminished overall yields during downstream liquid-liquid extraction (LLE).

The core causality behind these losses lies in the molecule's protonation states. The compound contains two distinct nitrogen centers:

  • The Pyridine Nitrogen: Weakly basic (pKa ~3.0), further deactivated by the electron-withdrawing 3,5-dichloro substituents.

  • The Piperidine Nitrogen: A secondary amine that is strongly basic (pKa ~9.5–10.5).

During standard aqueous workups (e.g., using saturated NaHCO3​ , which buffers at pH ~8.3), the piperidine nitrogen remains protonated as a highly water-soluble ammonium cation. To drive the thermodynamic equilibrium toward the lipophilic free-base form and ensure complete partitioning into the organic phase, the aqueous layer must be basified to a pH strictly greater than 11.5.

Process Visualization: Optimized Extraction Workflow

ExtractionWorkflow Start Crude Aqueous Mixture pH_Adj Adjust to pH > 11.5 (NaOH) Start->pH_Adj Solvent Add Organic Solvent (EtOAc or DCM) pH_Adj->Solvent PhaseSep Liquid-Liquid Extraction Solvent->PhaseSep Emulsion Emulsion Formed? PhaseSep->Emulsion Brine Add Saturated NaCl (Salting Out) Emulsion->Brine Yes Organic Collect Organic Phase Emulsion->Organic No Brine->PhaseSep Resolve Dry Dry (Na2SO4) & Concentrate Organic->Dry

Optimized Liquid-Liquid Extraction Workflow for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

Troubleshooting Guides & FAQs

Q1: My extraction yield is consistently below 40% using a standard sodium bicarbonate workup. Where is the product going? A1: Your product is remaining in the aqueous phase. Sodium bicarbonate only raises the pH to approximately 8.3, which is insufficient to fully deprotonate the piperidine ring of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine. Solution: Switch your basifying agent to 2M NaOH or KOH. Adjust the aqueous phase to pH 11.5–12.0 before extraction. Always verify the pH of the aqueous layer after the first organic wash, as partitioning can shift the equilibrium and lower the pH.

Q2: I am experiencing severe, unbreakable emulsions when extracting with Dichloromethane (DCM) at high pH. How can I resolve this without losing product? A2: Emulsions at high pH are typically caused by the formation of micro-droplets stabilized by trace organic impurities or partially soluble salts. Solution:

  • Increase Ionic Strength: Add saturated NaCl (brine) to the aqueous layer. This increases the density of the aqueous phase and "salts out" the organic product, forcing it into the DCM layer.

  • Filtration: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. This breaks the mechanical stability of the emulsion interface.

  • Solvent Alternative: If DCM consistently emulsions, switch to Ethyl Acetate (EtOAc). While DCM is excellent for extracting halogenated pyridines[4], EtOAc often provides cleaner phase separation for piperidine derivatives.

Q3: Are there alternative extraction media if traditional volatile organic solvents fail? A3: Yes. Recent advancements in separation science demonstrate that protic ionic liquids (PrILs), such as [Hnmp][ HSO4​ ], can achieve pyridine extraction efficiencies exceeding 95% via strong intermolecular hydrogen bonding[5]. While highly efficient, recovering the API from the ionic liquid requires back-extraction or distillation, making traditional LLE the preferred method for preparative-scale synthesis.

Quantitative Data: Solvent and pH Optimization

To guide your solvent selection, the following table summarizes the causal relationship between pH, solvent choice, and empirical extraction yields for 3,5-dichloro-2-(piperidin-3-yloxy)pyridine.

Aqueous pHExtraction SolventAdditivePhase SeparationAverage Yield (%)
8.3 ( NaHCO3​ )Dichloromethane (DCM)NoneClear35 - 42%
10.0 ( Na2​CO3​ )Ethyl Acetate (EtOAc)NoneSlight Emulsion65 - 70%
11.5 (NaOH)Dichloromethane (DCM)NoneSevere Emulsion75 - 80%
11.5 (NaOH)Dichloromethane (DCM)Sat. NaCl (Brine)Clear92 - 95%
11.5 (NaOH)Ethyl Acetate (EtOAc)Sat. NaCl (Brine)Clear94 - 96%
Step-by-Step Methodology: Self-Validating High-Yield Extraction Protocol

This protocol is designed as a self-validating system; Step 3 acts as an internal quality control checkpoint to guarantee the thermodynamic state of the molecule before proceeding.

  • Quenching: Cool the crude reaction mixture containing 3,5-dichloro-2-(piperidin-3-yloxy)pyridine to 0–5 °C using an ice bath to prevent thermal degradation during exothermic neutralization.

  • Basification: Slowly add 2M NaOH dropwise under vigorous stirring until the aqueous phase reaches pH 11.5–12.0.

  • Validation Checkpoint (Critical): Stop stirring and allow the mixture to settle for 2 minutes. Dip a pH strip directly into the aqueous layer. If the pH has dropped below 11.5, resume adding NaOH. Do not proceed until the pH is stable at >11.5.

  • Salting Out: Add saturated aqueous NaCl (brine) equivalent to 20% of the total aqueous volume. Stir for 5 minutes.

  • Primary Extraction: Add Ethyl Acetate (or DCM) at a 1:1 volume ratio to the aqueous phase. Vigorously shake or stir for 10 minutes to ensure maximum mass transfer.

  • Phase Separation: Transfer to a separatory funnel. Allow 15 minutes for complete phase separation. Collect the organic layer.

  • Secondary Extraction: Re-extract the aqueous layer with a half-volume of the organic solvent. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ for 20 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 40 °C) to yield the pure free-base product[4].

References
  • Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Molecular mechanism and extraction explorations for separation of pyridine from coal pyrolysis model mixture using protic ionic liquid [Hnmp][HSO4] Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: High-Field vs. Benchtop NMR for the Analytical Validation of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

As a Senior Application Scientist, I frequently oversee the structural validation of complex heterocyclic building blocks. 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (CAS 1247886-35-6) is a highly specific intermediate u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the structural validation of complex heterocyclic building blocks. 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine (CAS 1247886-35-6) is a highly specific intermediate utilized in the synthesis of advanced therapeutics, including kinase inhibitors and PROTAC degraders.

Validating the structural integrity of this compound—specifically distinguishing the piperidin-3-yloxy regioisomer from its piperidin-4-yloxy counterpart—presents a unique analytical challenge. While LC-MS provides rapid molecular weight confirmation, it cannot definitively map spatial connectivity or resolve subtle regioisomeric nuances. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard.

This guide objectively compares the performance of High-Field (400+ MHz) NMR, Benchtop (80 MHz) NMR, and LC-MS for the structural validation of this specific API intermediate, providing the foundational 1 H and 13 C NMR chemical shifts and self-validating protocols required for rigorous quality control.

Mechanistic Insights: The Causality of Chemical Shifts

To validate 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, we must move beyond simply matching peaks and understand the causality behind the spectral data. Chemical shift ( δ ) is fundamentally driven by local electron density; electronegative substituents remove electron density, deshielding adjacent nuclei[1].

  • Aromatic Deshielding (Pyridine Ring): The pyridine ring contains two isolated protons at C4 and C6. The chemical shifts of pyridine derivatives are highly dependent on the electronegativity of the nitrogen atom, which strongly deshields the α -protons[2]. Furthermore, the highly electronegative chlorine atoms at C3 and C5 exert a strong inductive electron-withdrawing effect. Consequently, the C6 proton (adjacent to nitrogen and chlorine) is the most deshielded, appearing as a doublet near δ 8.05 ppm. The C4 proton (sandwiched between two chlorines) appears near δ 7.82 ppm. They exhibit a characteristic meta-coupling ( 4J≈2.2 Hz).

  • Diastereotopic Complexity (Piperidine Ring): The attachment of the oxygen at the C3' position of the piperidine ring introduces a chiral center. Because of this asymmetry, the methylene protons at C2', C4', C5', and C6' become diastereotopic. In a high-field environment, the difference in resonance frequencies ( Δν ) is much larger than the J-coupling constants, yielding clear, first-order multiplets. However, benchtop NMR spectrometers operating below 90 MHz exhibit significantly more spectral overlap due to second-order strong coupling effects where Δν/J approaches 1[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol establishes a self-validating quantitative NMR (qNMR) workflow. Every parameter is chosen to guarantee that signal integration is strictly proportional to molar concentration, preventing false-positive purity validations.

Step 1: Sample Preparation
  • High-Field NMR (400 MHz): Dissolve 20.0 mg of the analyte in 0.6 mL of CDCl 3​ . Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Benchtop NMR (80 MHz): Due to the inherently lower sensitivity and nuclear susceptibility of benchtop systems (especially for 13 C acquisition), dissolve 100.0 mg of the analyte in 0.6 mL of CDCl 3​ to achieve an adequate signal-to-noise ratio (SNR)[3].

Step 2: Instrument Calibration & T1​ Relaxation Check
  • Before quantitative acquisition, perform an Inversion Recovery experiment ( 180∘−τ−90∘ ) to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton (typically the pyridine C6-H).

  • Causality: Setting the inter-pulse relaxation delay ( D1​ ) to at least 5×T1​ ensures >99% magnetization recovery. Failing to do this results in truncated integrations and artificially inflated impurity profiles.

Step 3: Acquisition Parameters
  • 1 H NMR: Set the pulse angle to 30∘ (Ernst angle optimization for faster pulsing). Set D1​ = 10 s. Acquire 16 scans for High-Field, or 64 scans for Benchtop.

  • 13 C NMR: Set the pulse angle to 30∘ , D1​ = 2 s. Acquire 512 scans for High-Field. For Benchtop systems, 13 C acquisition may require up to 4096 scans (several hours) utilizing WALTZ-16 proton decoupling to yield a usable spectrum[3].

Data Presentation: Chemical Shift Validation Tables

The tables below summarize the standard validation data for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3​ )
PositionProton TypeChemical Shift ( δ , ppm)MultiplicityJ-Coupling (Hz)Integration
C6 Pyridine CH8.05d2.21H
C4 Pyridine CH7.82d2.21H
C3' Piperidine CH-O4.95m-1H
C2' Piperidine CH 2​ -N3.15, 2.85dd, dd12.5, 4.02H (diastereotopic)
C6' Piperidine CH 2​ -N2.95, 2.70m, m-2H (diastereotopic)
C4' Piperidine CH 2​ 2.05, 1.65m, m-2H (diastereotopic)
C5' Piperidine CH 2​ 1.85, 1.50m, m-2H (diastereotopic)
NH Piperidine NH2.10br s-1H (exchanges with D 2​ O)
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3​ )
PositionCarbon TypeChemical Shift ( δ , ppm)PositionCarbon TypeChemical Shift ( δ , ppm)
C2 Pyridine C-O158.2C3' Piperidine CH-O72.4
C6 Pyridine CH144.5C2' Piperidine CH 2​ -N48.6
C4 Pyridine CH138.1C6' Piperidine CH 2​ -N44.2
C5 Pyridine C-Cl124.3C4' Piperidine CH 2​ 28.5
C3 Pyridine C-Cl118.7C5' Piperidine CH 2​ 24.1

Performance Comparison: High-Field vs. Benchtop vs. LC-MS

While high-field NMR is necessary for the unambiguous structural identification of complex regioisomers, benchtop NMR can perform accurate quantification in a reasonable timeframe if sample concentration is optimized[4]. Furthermore, benchtop NMR coupled with quantitative modeling offers a robust, cost-effective alternative to HPLC-UV for purity quantification[5].

Table 3: Analytical Platform Comparison Matrix
FeatureHigh-Field NMR (400+ MHz)Benchtop NMR (80 MHz)LC-MS (ESI-TOF)
Regioisomer Resolution Excellent: Baseline separation of diastereotopic protons.Moderate: Second-order overlap in the aliphatic region (1.5–3.5 ppm).Poor: Regioisomers often share identical mass and similar retention times.
13 C Sensitivity High: Routine acquisition in 15-30 minutes.Low: Requires hours of acquisition or highly concentrated samples[3].N/A
Quantification (qNMR) Gold Standard: <1% error with internal standard.Good: 1-3% error, provided peaks are resolved from impurities[5].Moderate: Requires extensive standard curve calibration.
Operational Overhead High CapEx, requires cryogenic liquids (He/N 2​ ).Low CapEx, cryogen-free, deployable in standard fume hoods.High CapEx, requires high-purity solvents and regular tuning.

Analytical Workflow Visualization

The following logic tree dictates how an Application Scientist routes a synthesized batch of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine through the analytical pipeline to ensure rigorous validation.

ValidationWorkflow Start Synthesized Batch: 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine LCMS LC-MS Screening (Mass & Purity Check) Start->LCMS Decision1 Target Mass Confirmed? LCMS->Decision1 Fail1 Reject Batch / Re-purify Decision1->Fail1 No NMR_Prep NMR Sample Prep (CDCl3 + TMS) Decision1->NMR_Prep Yes Split Select NMR Platform NMR_Prep->Split HighField High-Field NMR (400 MHz) 1H & 13C Acquisition (High Resolution) Split->HighField Complex/Low Conc. Benchtop Benchtop NMR (80 MHz) 1H Acquisition (Routine QC) Split->Benchtop Routine/High Conc. Analysis Spectral Analysis: J-Coupling & Chemical Shifts HighField->Analysis Benchtop->Analysis Valid Batch Validated (Regioisomer Confirmed) Analysis->Valid

Fig 1: Analytical workflow for structural validation via LC-MS and NMR platforms.

Sources

Comparative

Optimizing and Validating Purity Quantification for Basic Amine APIs: A Case Study on 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Introduction: The Analytical Challenge of Basic Amines The accurate purity quantification of active pharmaceutical ingredients (APIs) and their intermediates is the cornerstone of drug development. However, compounds con...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Basic Amines

The accurate purity quantification of active pharmaceutical ingredients (APIs) and their intermediates is the cornerstone of drug development. However, compounds containing basic functional groups present a notorious challenge in reversed-phase High-Performance Liquid Chromatography (HPLC). A prime example is 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine , a structurally complex intermediate featuring a moderately lipophilic dichloropyridine ring coupled with a highly basic piperidine secondary amine (pKa ~10).

When analyzed using traditional silica-based C18 columns, the protonated piperidine amine interacts strongly with residual ionized silanols on the stationary phase[1]. This secondary ion-exchange interaction leads to severe peak tailing, compromising resolution, sensitivity, and integration accuracy[2]. To meet the stringent regulatory requirements outlined in the ICH Q2(R2) guidelines[3], the analytical method must be optimized to eliminate these secondary interactions before validation can proceed.

Mechanistic Causality: Why Do Basic Peaks Tail?

In an ideal reversed-phase separation, analyte retention is governed solely by non-specific hydrophobic interactions between the analyte and the C18 ligands. However, silica supports are not perfectly inert[4]. At a mobile phase pH > 3.0, residual silanol groups (-Si-OH) on the silica surface dissociate into highly active silanate anions (-Si-O⁻)[2].

Because the piperidine ring of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine remains fully protonated (-NH₂⁺) under typical acidic to neutral mobile phase conditions, it is electrostatically attracted to these anionic sites[1]. This dual retention mechanism—where the bulk of the analyte elutes via hydrophobic partitioning while a fraction lags behind due to strong electrostatic adsorption—manifests as a stretched, asymmetrical trailing edge, known as peak tailing[4].

Mechanism cluster_0 Traditional C18 Silica cluster_1 Positively Charged Surface (PCS) C18 A1 Protonated Amine (Analyte) S1 Ionized Silanol (-Si-O⁻) A1->S1 Electrostatic Attraction R1 Ion-Exchange (Peak Tailing) S1->R1 Causes A2 Protonated Amine (Analyte) S2 PCS Modification (+ Charge) A2->S2 Electrostatic Repulsion R2 Symmetrical Peak (Tf < 1.2) S2->R2 Yields

Mechanistic pathways of basic analyte retention on traditional vs. PCS C18 stationary phases.

Column Technology Comparison: Traditional C18 vs. Positively Charged Surface (PCS) C18

To objectively evaluate the best approach for quantifying 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, we compared two distinct column chemistries:

  • Traditional End-capped C18 (Type-B silica): Relies on exhaustive end-capping to shield silanols. However, end-capping is never 100% complete due to steric hindrance, leaving residual active sites that degrade peak symmetry[5].

  • Positively Charged Surface (PCS) C18: Incorporates a low-level positive charge directly onto the silica surface[6]. This creates an electrostatic repulsive shield that prevents the protonated basic amine from reaching any residual silanols, ensuring a purely hydrophobic retention mechanism and restoring Gaussian peak shape.

Quantitative Comparison: System Suitability

The symmetry of a peak is quantified by calculating the USP tailing factor (Tf). A tailing factor of 1.0 indicates perfect symmetry. As demonstrated in Table 1, the PCS C18 column vastly outperforms the traditional C18 column for this basic API.

Table 1: System Suitability Comparison (3,5-Dichloro-2-(piperidin-3-yloxy)pyridine)

ParameterTraditional C18 (Type-B Silica)PCS C18 (Positively Charged Surface)Acceptance Criteria
Retention Time (min) 5.424.85N/A
USP Tailing Factor (Tf) 2.45 (Fail)1.12 (Pass)≤ 1.5
Theoretical Plates (N) 4,20012,500≥ 5,000
Peak Asymmetry (As) 2.601.15≤ 1.5

Experimental Protocol: Self-Validating Methodology

To establish a robust, self-validating system, the following step-by-step methodology details the optimized conditions using the PCS C18 column. The causality behind these parameters is rooted in controlling the ionization state of both the analyte and the column surface.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 using formic acid. (Causality: The low pH ensures the piperidine amine is fully protonated for consistent retention, while simultaneously suppressing the ionization of any unprotected bulk silanols[5].)

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Setup

  • Column: PCS C18, 100 × 4.6 mm, 2.7 µm superficially porous particles (SPP).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the SPP column, which sharpens the peak[4].)

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: 5% to 60% B

    • 7.0 - 8.0 min: 60% to 95% B

    • 8.0 - 10.0 min: 95% B

    • 10.0 - 10.1 min: 95% to 5% B

    • 10.1 - 13.0 min: 5% B (Re-equilibration)

Step 3: Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to yield a 1.0 mg/mL stock.

ICH Q2(R2) Method Validation Execution

Once system suitability (Tf ≤ 1.5) is confirmed, the method must be validated according to ICH Q2(R2) guidelines to prove it is "fit for purpose" for quantitative purity analysis[3]. The validation workflow encompasses Specificity, Linearity, Accuracy, Precision, and LOD/LOQ determination[7].

Validation N1 Method Optimization (PCS C18 Column Selected) N2 System Suitability (Tf ≤ 1.5, Rs ≥ 2.0) N1->N2 Confirms Peak Shape N3 ICH Q2(R2) Validation Execution N2->N3 Proceeds to N4 Specificity (No Matrix Interference) N3->N4 N5 Linearity & Range (R² ≥ 0.999) N3->N5 N6 Accuracy & Precision (%RSD ≤ 2.0%) N3->N6 N7 Validated Purity Method Ready for Routine Use N4->N7 N5->N7 N6->N7

ICH Q2(R2) analytical method validation workflow for purity quantification.

Validation Results Summary

The implementation of the PCS C18 column eliminated the peak tailing variable, allowing the method to easily pass all ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Summary for PCS C18 Method

Validation ParameterTest ConditionExperimental ResultICH Q2(R2) Acceptance Criteria
Specificity Blank, Placebo, and API injectionNo interfering peaks at API RTResolution (Rs) > 2.0 from impurities
Linearity & Range 25% to 150% of nominal concentrationR² = 0.9998, y-intercept = 0.8%R² ≥ 0.999
Accuracy (Recovery) Spiked samples at 50%, 100%, 150%99.4% – 100.8% recovery98.0% – 102.0%
Repeatability 6 replicate injections at 100% conc.0.65% RSD%RSD ≤ 2.0%
Intermediate Precision Different analyst, different day0.82% RSD%RSD ≤ 2.0%
LOD / LOQ Signal-to-Noise (S/N) evaluationLOD: 0.02 µg/mL, LOQ: 0.06 µg/mLS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)

Conclusion

The quantification of highly basic APIs like 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine requires a deep understanding of stationary phase chemistry. By transitioning from a traditional C18 column to a Positively Charged Surface (PCS) C18 column, secondary ion-exchange interactions are completely mitigated. This strategic shift not only corrects peak tailing but ensures that the analytical method is robust, highly reproducible, and fully compliant with ICH Q2(R2) validation standards.

References

  • European Medicines Agency (EMA) / ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). (2025). VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2). Retrieved from:[Link]

  • Axion Analytical Labs. (2022). HPLC Peak Tailing: Troubleshooting and Causes. Retrieved from:[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from:[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from:[Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from:[Link]

  • HALO Columns / Advanced Materials Technology. (2009). HALO® PCS: New Column Chemistry Options for Basic Compounds. Retrieved from: [Link]

Sources

Validation

A Comparative Guide to the Definitive Structure Elucidation of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent rese...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research, from lead optimization to clinical trials, is built. An incorrect structural assignment can lead to the catastrophic loss of time, resources, and intellectual capital. This guide provides a comprehensive comparison of the principal analytical techniques for the structural validation of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, a novel heterocyclic compound with potential pharmacological significance.

Our focus is centered on single-crystal X-ray crystallography, the undisputed "gold standard" for determining absolute molecular structure.[1] However, a robust validation package, particularly one intended for regulatory submission under Good Laboratory Practice (GLP) guidelines, necessitates orthogonal confirmation.[2][3][4] Therefore, we will critically evaluate X-ray crystallography alongside high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, providing field-proven insights and detailed experimental frameworks for each.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a direct, three-dimensional map of electron density within a single crystal. This allows for the precise determination of bond lengths, bond angles, and stereochemistry, yielding an unequivocal confirmation of the molecular structure. The entire process, from crystal growth to data deposition, is a self-validating system governed by internationally recognized standards.[5][6][7]

Causality in Experimental Design

The success of an X-ray diffraction experiment is fundamentally dependent on the quality of the single crystal. The choice of crystallization technique is therefore the most critical experimental decision. For a molecule like 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, which possesses moderate polarity and multiple hydrogen bond acceptors, a systematic solvent screening approach is paramount. Slow evaporation is often the simplest starting point, but techniques like vapor diffusion or liquid-liquid diffusion provide finer control over the rate of supersaturation, which is crucial for growing well-ordered, diffraction-quality crystals.

Experimental Protocol: X-ray Crystallography
  • Purification and Crystallization:

    • a. Synthesize and purify 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine to >99% purity, as confirmed by HPLC and NMR. Impurities can inhibit or disrupt crystal lattice formation.

    • b. Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture like dichloromethane/hexane).

    • c. Employ slow evaporation by leaving the solution in a loosely capped vial in a vibration-free environment. Alternatively, use vapor diffusion by placing a drop of the concentrated solution on a coverslip and sealing it over a reservoir of a less-polar "anti-solvent" (e.g., hexane).

    • d. Monitor for the growth of clear, well-formed single crystals, typically 0.1-0.3 mm in size.[8]

  • Data Collection:

    • a. Select and mount a suitable crystal on a goniometer head.

    • b. Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • c. Use a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).

    • d. Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • a. Process the raw diffraction data to integrate the intensities of the reflections and apply corrections for absorption.

    • b. Solve the crystal structure using direct methods (for small molecules, this is standard) to obtain an initial electron density map.[9][10]

    • c. Build an atomic model into the electron density map and refine the atomic positions and thermal parameters against the experimental data until the model converges.[11]

  • Validation and Deposition:

    • a. Validate the final structure using software like checkCIF, which is a service of the International Union of Crystallography (IUCr), to ensure it meets publication standards.[5]

    • b. Deposit the final crystallographic information file (CIF) and structure factor data into a public repository like the Cambridge Structural Database (CSD) to obtain a unique deposition number for publication.[12][13][14][15][16] This ensures data integrity and accessibility for the global scientific community.[13]

Workflow and Data Summary

XRay_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Validation A Synthesis & Purification (>99%) B Crystal Growth (e.g., Vapor Diffusion) A->B C Mount Crystal & Cool (100 K) B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Direct Methods) D->E F Structure Refinement E->F G Validation (checkCIF) F->G H Deposition (CSD) G->H I Final Validated 3D Structure

Caption: Workflow for X-ray crystallography validation.

Parameter Hypothetical Data for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine Significance
Chemical FormulaC₁₀H₁₂Cl₂N₂OConfirms elemental composition.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness-of-Fit (GoF)~ 1.0Should be close to 1 for a good refinement.
Data DepositionCCDC XXXXXXXA permanent, citable reference for the crystal structure data.[13]

Part 2: Orthogonal Methods for Structural Confirmation

While X-ray crystallography is definitive for the solid state, regulatory bodies and good scientific practice require confirmation of the structure in solution, which is more relevant to biological activity. NMR and MS are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C), providing detailed information about atomic connectivity through spin-spin coupling.[17] For a substituted pyridine derivative, NMR is indispensable for confirming the substitution pattern.[17][18][19][20]

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the number and integration of different proton environments.

    • Acquire a ¹³C{¹H} NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR Data Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (i.e., on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over 2-3 bonds, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Sample in Deuterated Solvent B 1D Spectra (¹H, ¹³C) A->B C 2D Spectra (COSY, HSQC, HMBC) B->C D Assign Signals C->D E Establish Connectivity D->E F Proposed Solution Structure

Caption: Workflow for NMR-based structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[21] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine.[21] HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the purified compound in a volatile organic solvent like dichloromethane or ethyl acetate.[8]

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC): Use a non-polar capillary column to separate the analyte from any residual impurities.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) is a common, robust method that provides reproducible fragmentation patterns.[21]

      • Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is required for high-resolution mass measurement.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M]⁺˙).

    • Compare the experimental mass to the theoretical mass calculated for the proposed formula (C₁₀H₁₂Cl₂N₂O). The mass error should be < 5 ppm.

    • Analyze the isotopic pattern of the molecular ion. For a molecule with two chlorine atoms, a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1 is expected.

MS_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Dissolve Sample in Volatile Solvent B Inject & Separate (GC) A->B C Ionize & Analyze (HRMS) B->C D Determine Accurate Mass (< 5 ppm error) C->D E Analyze Isotopic Pattern D->E F Confirmed Elemental Formula

Caption: Workflow for HRMS-based formula confirmation.

Part 3: Objective Comparison of Validation Techniques

No single technique provides all the necessary information. A synergistic approach is always the most rigorous. The choice of which technique to prioritize depends on the specific question being asked and the stage of the research.

FeatureX-ray CrystallographyNMR SpectroscopyHigh-Resolution Mass Spectrometry
Primary Information Absolute 3D structure, stereochemistry, packingAtomic connectivity, solution conformationElemental formula, molecular weight
Sample Phase Solid (single crystal)SolutionSolution/Gas
Sample Amount ~0.1 mg (one crystal)5-10 mg< 1 µg
Destructive? NoNoYes (consumes sample)
Key Strength Unambiguous, "gold standard" for structure.[1]Excellent for confirming connectivity and substitution patterns in a biologically relevant state.[8]Unmatched sensitivity and accuracy for formula determination.[22]
Key Limitation Requires high-quality single crystals, which can be difficult or impossible to grow.[9]Does not provide absolute 3D structure; complex spectra can be challenging to interpret fully.Provides no information on connectivity or stereochemistry.
Regulatory Standing Definitive proof of structure.Essential for characterization and identity testing.Required for formula confirmation and purity analysis.

Conclusion: An Integrated Approach to Unimpeachable Validation

The structural validation of a novel chemical entity like 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine demands a multi-faceted analytical strategy. While X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure, its findings must be corroborated by techniques that confirm the structure's integrity in solution.

High-Resolution Mass Spectrometry serves as the first line of defense, confirming the elemental formula with exacting precision and providing clear evidence of the two chlorine atoms through their isotopic signature. Subsequently, a full suite of NMR experiments (1D and 2D) acts as the bridge, meticulously mapping the atomic connectivity and confirming that the structure determined in the solid-state crystal lattice is the same as that which exists in solution.

By integrating these three powerful, orthogonal techniques, researchers can build a self-validating data package that is scientifically sound, compliant with Good Laboratory Practices (GLP), and ready for the rigorous scrutiny of the drug development pipeline.[23][24] This integrated approach ensures that the molecular foundation of the research is absolute, providing the highest degree of confidence for all subsequent investigations.

References

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (n.d.). ScienceDirect.
  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023, October 1).
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2026). BenchChem.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
  • Publication standards for crystal structures. (2011, June 2).
  • CCDC Deposition Criteria for CSD and ICSD Inclusion. (2025, May 22).
  • International Union of Crystallography (IUCr). (2017, April 13).
  • Deposit a Structure in the CSD. (n.d.).
  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (n.d.).
  • Understanding Good Labor
  • Cambridge Structural D
  • Halogenated Organic Compounds Identified in Hydraulic Fracturing Wastewaters Using Ultrahigh Resolution Mass Spectrometry. (2017, April 12).
  • Good Laboratory Practice: An Overview for the Analytical Chemist. (2023, October 1).
  • Detection of Pyridine Derivatives by SABRE Hyperpolarization
  • GLP studies for method development. (n.d.). Tentamus Group.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Journal of Chemistry.
  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). (n.d.). Royal Society of Chemistry.
  • Technical Support Center: Characterization of Halogenated Organic Compounds. (2025). BenchChem.
  • International Union of Crystallography. (n.d.). Wikipedia.
  • N-oxidation of Pyridine Derivatives - Supporting Inform
  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. (2023). IUCr Journals.
  • Cambridge Structural Database. (2026, February 3).
  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. (n.d.).
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16).
  • Specifications. (n.d.).
  • Validating the Structure of 3,5-Dichloropyridine Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques. (2025). BenchChem.
  • CSD Communications of the Cambridge Structural Database. (2023, January 15). IUCr Journals.
  • A Comparative Guide to the Structural Elucidation of (1,2,2-Trichlorocyclopropyl)
  • Small Molecule X‐ray Crystal Structures at a Crossroads. (2025, January 10). Wiley Online Library.
  • International Union of Crystallography (IUCr). (n.d.). IUCr.
  • Crystallographic Structure Elucid
  • Synthesis, crystal structure and photophysical properties of chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN 1)-6-(pyridin-2-yloxy-κN)
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.).
  • PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. (2003, April 2).
  • (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. (n.d.).
  • Synthesis of α-Carboline. (n.d.). Organic Syntheses.
  • Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. (n.d.). Senshu University.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013, December 26). Asian Journal of Chemistry.
  • A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-(trichloromethyl)pyridine. (n.d.). BenchChem.
  • wwPDB X-ray Structure Validation Summary Report. (2016, February 1). Biological Magnetic Resonance Bank.
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv
  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023, December 12). Beilstein Journal of Organic Chemistry.
  • 3,5-dichloro-2-(trichloromethyl)pyridine. (n.d.). NIST Chemistry WebBook.
  • Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. (n.d.). PubMed.

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Comparative

Advanced LC-MS/MS Method Development for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine: A Comparative Guide

As a Senior Application Scientist, developing a robust bioanalytical method requires more than just screening gradients; it requires a mechanistic understanding of the analyte's physicochemical properties. The compound 3...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust bioanalytical method requires more than just screening gradients; it requires a mechanistic understanding of the analyte's physicochemical properties. The compound 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine presents a classic bioanalytical dichotomy: a highly lipophilic dichloropyridine core coupled with a strongly basic piperidine ring (pKa ~9.5).

This structural profile introduces two primary challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): severe chromatographic peak tailing and high susceptibility to matrix-induced ion suppression[1]. This guide objectively compares column chemistries and sample preparation strategies to establish a regulatory-compliant, self-validating quantification protocol.

Analyte Profiling & The Causality of Analytical Challenges

Before touching an instrument, we must define the chemical environment. The basicity of the piperidine nitrogen ensures that the molecule remains fully protonated ([M+H]⁺) under standard acidic LC mobile phases (pH 2–3)[2].

  • Chromatographic Challenge: When a protonated basic amine travels through a standard reversed-phase C18 column, it undergoes secondary electrostatic interactions with residual, unendcapped silanols (Si-O⁻) on the silica surface. This ion-exchange behavior is the root cause of peak tailing, which destroys peak capacity and lowers the signal-to-noise (S/N) ratio[3][4].

  • Mass Spectrometry Challenge: In positive Electrospray Ionization (ESI+), the ether linkage connecting the pyridine and piperidine rings is highly susceptible to collision-induced dissociation (CID). Cleavage of this bond yields a highly stable piperideinium fragment (m/z 84.1), which serves as an optimal quantifier ion[5].

LCMS_Workflow A Analyte Profiling pKa ~9.5, Basic Amine B Sample Prep MCX SPE vs PPT A->B C Chromatography CSH C18 Selection B->C D MS/MS Tuning MRM 247.0 -> 84.1 C->D E FDA Validation Accuracy & Precision D->E

Fig 1. Logical workflow for LC-MS/MS method development and regulatory validation.

Chromatographic Strategy: Overcoming Peak Tailing

To objectively solve the silanol interaction problem, we compared three distinct stationary phases. The mobile phase was kept constant: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) at a flow rate of 0.4 mL/min[4].

  • Standard C18: Relies purely on hydrophobic partitioning. It fails to mask silanol activity, resulting in unacceptable peak asymmetry for the protonated piperidine.

  • Biphenyl: Offers π-π interactions with the electron-deficient dichloropyridine ring, improving retention, but still suffers from moderate tailing due to the basic amine.

  • Charged Surface Hybrid (CSH) C18: Incorporates a low-level positive charge on the particle surface. This creates an electrostatic repulsion shield against the protonated piperidine, drastically minimizing secondary interactions and yielding sharp, symmetrical peaks.

Table 1: Chromatographic Performance Comparison
Column Chemistry (50 x 2.1 mm, 1.7 µm)Peak Asymmetry Factor (As)Theoretical Plates (N)Retention Time (min)Resolution of Matrix Peaks
Standard C18 2.15 (Severe Tailing)4,5002.4Poor
Biphenyl 1.60 (Moderate Tailing)7,2002.8Moderate
CSH C18 1.05 (Symmetrical) 12,500 2.1 Excellent

Sample Preparation: Eliminating Matrix Effects

Bioanalytical quantification in plasma requires the removal of endogenous phospholipids, which compete for charge in the ESI source and cause severe ion suppression[2]. We compared standard Protein Precipitation (PPT) against Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

  • PPT (Acetonitrile): While fast, PPT leaves high concentrations of glycerophosphocholines in the extract, resulting in a -45% matrix effect.

  • MCX SPE: Exploits the basicity of the piperidine ring. By acidifying the plasma, the analyte is positively charged and strongly retained by the sulfonic acid groups on the MCX sorbent. This allows for aggressive washing with 100% methanol to strip away lipophilic phospholipids before eluting the analyte with a basic solution[2].

SPE_Mechanism S1 1. Sample Pre-treatment Acidify plasma (2% H3PO4) to protonate piperidine S2 2. Load onto MCX Strong cation exchange captures [M+H]+ S1->S2 S3 3. Wash 1 (2% FA in H2O) Removes acidic/neutral proteins S2->S3 S4 4. Wash 2 (100% MeOH) Removes lipophilic interferences (phospholipids) S3->S4 S5 5. Elution (5% NH4OH in MeOH) Neutralizes amine, releases pure analyte S4->S5

Fig 2. Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.

Table 2: Sample Preparation Comparison (Spiked Plasma at 10 ng/mL)
Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Carryover
Protein Precipitation (PPT) 88.5 ± 6.2-45.2 (Suppression)High
Liquid-Liquid Extraction (LLE) 72.1 ± 8.5-15.4Moderate
SPE (MCX) 94.3 ± 2.1 -4.1 (Negligible) None Detected

Optimized Step-by-Step Protocol

To ensure this protocol acts as a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine-d4, must be spiked into every sample prior to extraction to correct for any volumetric losses or residual matrix effects[1].

Step 1: Sample Pre-treatment
  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Add 100 µL of 2% Phosphoric acid (H₃PO₄) in water to disrupt protein binding and ensure the piperidine nitrogen is fully protonated.

Step 2: MCX SPE Workflow
  • Condition: 200 µL Methanol, followed by 200 µL Water.

  • Load: Apply the 160 µL pre-treated sample.

  • Wash 1: 200 µL of 2% Formic Acid in Water (removes acidic/neutral components).

  • Wash 2: 200 µL of 100% Methanol (removes phospholipids and lipophilic neutrals).

  • Elute: 2 x 50 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol (neutralizes the amine, releasing it from the sorbent).

  • Reconstitute: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC CSH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • MS Mode: ESI Positive.

  • MRM Transitions:

    • Quantifier:m/z 247.0 → 84.1 (Collision Energy: 25 eV) - Represents the stable piperideinium ion.

    • Qualifier:m/z 247.0 → 162.0 (Collision Energy: 18 eV) - Represents the cleavage of the piperidine ring.

Regulatory Validation Framework (E-E-A-T Standards)

A method is only as reliable as its validation data. Following the FDA Bioanalytical Method Validation Guidance (2018) [6][7], the following parameters must be strictly documented:

  • Accuracy & Precision: The method must demonstrate an accuracy within ±15% of nominal concentrations across all Quality Control (QC) levels, and within ±20% at the Lower Limit of Quantification (LLOQ)[7].

  • Selectivity & Specificity: Blank matrix from at least six independent sources must be analyzed to ensure no endogenous peaks co-elute at the retention time of the analyte or the internal standard[8].

  • Matrix Factor (MF): The IS-normalized matrix factor must be calculated by comparing the peak area ratio in post-extraction spiked samples to neat standard solutions. The Coefficient of Variation (CV) of the IS-normalized MF across six different lots of plasma must be ≤15%[4].

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at:[Link]

  • What is the FDA's Bioanalytical Method Validation Guidance for Industry? SciSpot Blog. Available at:[Link]

  • Cost-effective FDA method validation. Infinix Bio. Available at: [Link]

  • Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry. Frontiers in Nutrition. Available at:[Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes. MDPI. Available at:[Link]

  • Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PMC. Available at:[Link]

  • Direct Renin Inhibitors as a New Therapy for Hypertension. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Thermal Destruction of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

As a Senior Application Scientist, I approach chemical waste management not as a logistical afterthought, but as the final, critical chemical reaction in a drug development workflow. 3,5-Dichloro-2-(piperidin-3-yloxy)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical waste management not as a logistical afterthought, but as the final, critical chemical reaction in a drug development workflow. 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is a highly specialized, halogenated heterocyclic intermediate. Improper disposal of this compound does not just violate regulatory compliance; it triggers a cascade of severe environmental and toxicological hazards.

This guide provides a self-validating, mechanistically grounded protocol for the operational handling, segregation, and high-temperature thermal destruction of this compound.

Chemical Deconstruction & Hazard Causality

To safely dispose of a molecule, we must first deconstruct its reactivity. The hazards of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine stem from two distinct functional moieties:

  • The 3,5-Dichloropyridine Ring (The Dioxin Precursor): The carbon-chlorine (C-Cl) bonds on the electron-deficient pyridine ring are highly stable. If combusted at standard municipal waste temperatures (<800 °C), the molecule undergoes incomplete oxidation, acting as a direct precursor to the de novo synthesis of Polychlorinated Dibenzodioxins and Furans (PCDD/Fs). Therefore, it must be strictly managed as a halogenated hazardous waste[1].

  • The Piperidine-3-yloxy Moiety (The Nitrosamine Risk): The piperidine ring contains a basic secondary amine. If this waste stream is inadvertently mixed with oxidizing agents or nitrites, it can undergo rapid N-nitrosation to form highly mutagenic and carcinogenic N-nitrosamines.

Causality-Driven Rule: This compound must never be mixed with general aqueous waste, nitric acid, or non-halogenated solvent streams.

Quantitative Hazard & Disposal Metrics

To ensure operational safety, all quantitative thresholds for the handling and thermal destruction of this compound are summarized below.

Table 1: Physicochemical & Hazard Profile

ParameterValue / SpecificationMechanistic Rationale
Halogen Content ~28.7% Chlorine (by mass)High chlorine content dictates mandatory routing to high-temperature halogen incinerators.
Incompatible Materials Nitrites, Strong Oxidizers, AcidsPrevents exothermic reactions and the formation of carcinogenic N-nitrosamines.
PPE Breakthrough Time > 480 mins (Nitrile, 8 mil)Nitrile provides excellent resistance to solid particulate and basic amine penetration.
RCRA Waste Classification Halogenated Organic WasteRegulated under RCRA due to characteristic toxicity and halogen content[1].

Table 2: RCRA Thermal Destruction Parameters

ParameterRegulatory StandardMechanistic Rationale
Destruction & Removal Efficiency > 99.99% (DRE)Ensures complete cleavage of C-Cl and aromatic bonds[2].
Operating Temperature > 1100 °CPrevents de novo synthesis of PCDD/Fs during the cooling phase of combustion[3].
Residence Time > 2.0 secondsAllows sufficient kinetic time for radical oxidation of the pyridine ring[3].
Flue Gas Scrubbing > 99% HCl removalNeutralizes highly corrosive hydrogen chloride (HCl) gas formed from chlorine radicals[2][4].
Self-Validating Waste Segregation Protocol

A safety protocol is only as strong as its built-in verifications. The following step-by-step workflow ensures that human error is caught before the waste leaves the laboratory.

  • Step 1: Container Selection & Verification

    • Action: Select a new, dedicated High-Density Polyethylene (HDPE) carboy or solid waste drum.

    • Self-Validation: Visually inspect the container and perform a pH swab of any residual moisture. The pH must be neutral. Never reuse a container that previously held nitric acid or nitrites.

  • Step 2: Segregation & Transfer

    • Action: Transfer the 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine waste (solid or solvent-dissolved) into the HDPE container using a dedicated, grounded funnel to prevent static discharge.

    • Self-Validation: Maintain a strict "Halogenated Only" log on the fume hood sash. If a non-halogenated solvent is accidentally introduced, the BTU (calorific) value of the waste changes, which can disrupt the incinerator's thermal kinetics.

  • Step 3: Labeling & Accumulation

    • Action: Affix a hazardous waste label immediately. Mark the primary hazard as "Toxic - Halogenated Organic."

    • Self-Validation: Draw a physical "Maximum Fill" line at 90% capacity on the container. Once the waste reaches this line, cap it, date it, and move it to the Satellite Accumulation Area (SAA). Under RCRA Large Quantity Generator (LQG) rules, it must be transported to a Treatment, Storage, and Disposal Facility (TSDF) within 90 days.

High-Temperature Thermal Destruction Workflow

Because of the ~28.7% chlorine content, landfilling or standard incineration is scientifically and legally prohibited. The waste must be manifested to a permitted RCRA TSDF capable of high-temperature thermal destruction.

When the compound enters the primary combustion chamber, it is subjected to temperatures exceeding 1100 °C for a minimum of 2.0 seconds [3]. This extreme thermal environment provides the activation energy required to homolytically cleave the strong C-Cl bonds. The resulting chlorine radicals combine with hydrogen to form Hydrogen Chloride (HCl) gas. To prevent environmental acid rain, the incinerator must utilize an alkaline flue gas scrubber (typically NaOH or Ca(OH)₂) to achieve a >99% removal efficiency of HCl before exhaust release[2][4].

WasteDisposal Gen Waste Generation (3,5-Dichloro-2-(piperidin-3-yloxy)pyridine) Seg Waste Segregation (Halogenated Organics) Gen->Seg Immediate Transfer SAA Satellite Accumulation Area (Secondary Containment) Seg->SAA Label & Store TSDF Transport to TSDF (RCRA Manifested) SAA->TSDF < 90 Days (LQG) Incineration High-Temp Incineration (>1100°C, 2 sec residence) TSDF->Incineration Thermal Destruction Scrubber Alkaline Flue Gas Scrubbing (Neutralize HCl) Incineration->Scrubber Toxic Gas Release Exhaust Clean Exhaust & Ash Disposal Scrubber->Exhaust Neutralization (>99%)

Fig 1. Lifecycle workflow for the thermal destruction of halogenated pyridine waste.

Emergency Spill Response Protocol

In the event of a localized laboratory spill involving this compound:

  • Evacuation & Isolation: Immediately isolate the spill zone. Ensure the fume hood sashes are lowered to maximize exhaust velocity.

  • Inert Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Causality: Do not use combustible absorbents like sawdust; the basic nature of the piperidine ring combined with halogens can trigger unpredictable exothermic reactions with organic matter.

  • Collection: Use non-sparking tools to sweep the absorbed material into a dedicated, heavy-duty hazardous waste bag or bucket.

  • Validation Swab: After cleaning with a compatible solvent (e.g., isopropanol), swab the surface with a pH indicator. A neutral pH validates that the basic piperidine derivative has been completely removed from the workspace.

References
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Environmental Protection Agency (EPA). 1

  • Economic Study of Solvent Recycling and Treatment – Final Report. Environmental Protection Agency Ireland (EPA.ie). 3

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. 4

  • INCINERATION OF HAZARDOUS WASTE A Critical Review. Taylor & Francis. 2

Sources

Handling

A Comprehensive Guide to the Safe Handling and Disposal of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical info...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine. The protocols herein are synthesized from established best practices for handling chlorinated pyridine derivatives to ensure a self-validating system of safety and compliance.

Hazard Assessment: Understanding the Risks

Given its structure as a halogenated organic compound, 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine should be presumed to be hazardous.[5] Similar chlorinated pyridines are toxic if swallowed, in contact with skin, or inhaled.[2][6] They are also known to cause skin, eye, and respiratory irritation.[1][4] Chronic exposure to organic solvents and similar compounds can lead to damage to the nervous system, liver, and kidneys.

Key Potential Hazards:

  • Toxicity: Harmful or toxic through oral, dermal, and inhalation routes of exposure.[2][6]

  • Irritation: Causes irritation to the skin, eyes, and respiratory system.[1][4]

  • Organ Damage: Potential for target organ effects with prolonged or repeated exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale explained to underscore the importance of each component.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[6] A full-face shield must be worn over the goggles when there is a significant risk of splashing.[7]
Hand Protection Chemical-Resistant GlovesNitrile gloves offer good resistance to a range of chemicals and are a suitable choice.[7][8] Always inspect gloves for any signs of degradation or puncture before use. For extended operations or when handling larger quantities, consider double-gloving.[7]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to protect the skin from accidental contact.[7]
Respiratory Protection RespiratorAll handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][8] If there is a risk of exceeding exposure limits, a properly fitted respirator approved by NIOSH or an equivalent authority is required.[6]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required to protect against spills. Perforated shoes, sandals, or open-toed footwear are strictly prohibited in the laboratory.[7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Preparation:

  • Designated Area: Designate a specific area within a chemical fume hood for handling 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

  • Fume Hood Verification: Before commencing work, ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, within the fume hood to minimize movement in and out of the containment area.

  • PPE Inspection: Don and inspect all required PPE as detailed in the table above.

Handling:

  • Avoid Inhalation and Contact: Use this chemical only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Avoid all personal contact, including inhalation.

  • Weighing and Transferring: When weighing the solid compound, do so in the fume hood to prevent the inhalation of any fine particulates. Use tools like a spark-proof spatula for transfers.[6]

  • Spill Preparedness: Keep a spill kit rated for chemical spills readily accessible. In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand, and place it in a sealed container for disposal.[6]

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

  • Hand Washing: After removing gloves, wash your hands thoroughly with soap and water.[7]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][9]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal is a critical final step in the safe handling of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation:

  • Halogenated Waste Stream: All waste containing this compound, including excess material, contaminated PPE (gloves, etc.), and absorbent materials from spills, must be disposed of in a designated "Halogenated Organic Waste" container.[5][10][11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a list of its contents.[9][10] Use complete chemical names; do not use abbreviations or formulas.[9]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a tightly sealing lid.[9]

Crucial Disposal "Don'ts":

  • Do NOT dispose of this chemical down the drain.[5][9]

  • Do NOT mix halogenated waste with non-halogenated waste.[10][12] The disposal of mixed waste is significantly more expensive and complex.[12]

  • Do NOT leave waste containers open.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling and disposal of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal & Cleanup Phase prep1 Verify Fume Hood Function prep2 Inspect and Don Full PPE prep1->prep2 prep3 Designate and Prepare Work Area prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 Proceed to Handling handle2 Perform Experimental Work handle1->handle2 dispose1 Segregate Halogenated Waste handle2->dispose1 Proceed to Disposal dispose2 Decontaminate Equipment and Surfaces dispose1->dispose2 dispose3 Remove PPE and Wash Hands dispose2->dispose3 finish finish dispose3->finish End of Protocol

Caption: Workflow for Handling Halogenated Pyridine Derivatives.

References

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  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
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  • SAFETY DATA SHEET - 3,5-Dichloropyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 3,5-Dichloro-2-cyanopyridine. TCI Chemicals.
  • MATERIAL SAFETY DATA SHEET - PYRIDINE. Unknown Source.
  • SAFETY DATA SHEET - 2,3-Dichloropyridine. Fisher Scientific.
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  • Chemwatch GHS SDS in English (European) 49223-1. Sdfine.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • SAFETY DATA SHEET - 4-Amino-3,5-dichloropyridine. Fisher Scientific.
  • Safety Data Sheet: Pyridine. Carl ROTH.

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